Product packaging for Pibrentasvir(Cat. No.:CAS No. 1353900-92-1)

Pibrentasvir

Numéro de catalogue: B610101
Numéro CAS: 1353900-92-1
Poids moléculaire: 1113.2 g/mol
Clé InChI: VJYSBPDEJWLKKJ-NLIMODCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pibrentasvir is a direct-acting antiviral agent and a key inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A) . It is extensively used in virology and infectious disease research to study the HCV lifecycle and develop novel treatment strategies. The compound exhibits high potency against all major HCV genotypes (1-6), making it a valuable pan-genotypic tool for in vitro research . Its primary research value lies in its mechanism of action: by binding to the NS5A phosphoprotein, this compound effectively inhibits both viral RNA replication and the assembly of new virions . This dual action makes it an essential compound for dissecting the complex roles of NS5A in the viral replication process. Pharmacokinetic studies indicate that this compound is not significantly metabolized and has a half-life of approximately 13 hours, properties that are relevant for designing in vitro and pre-clinical research protocols . In research settings, this compound is commonly studied in combination with other antivirals, such as the NS3/4A protease inhibitor Glecaprevir, to investigate synergistic effects and overcome viral resistance mechanisms . This product is intended for research applications only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H65F5N10O8 B610101 Pibrentasvir CAS No. 1353900-92-1

Propriétés

IUPAC Name

methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSBPDEJWLKKJ-NLIMODCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H65F5N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027946
Record name Pibrentasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1113.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 mg/mL
Record name Pibrentasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1353900-92-1
Record name Pibrentasvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353900921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pibrentasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pibrentasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl N,Nâ??-(((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis((6-fluoro-1H-benzimidazole-5,2-diyl)((2S)-pyrrolidine-2,1-diyl)((2S,3R)-3-methoxy-1-oxobutane-1,2-diyl)))biscarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIBRENTASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU922TK3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pibrentasvir's Mechanism of Action on HCV NS5A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these therapies is the Nonstructural Protein 5A (NS5A), a viral phosphoprotein essential for the HCV life cycle.[1][2][3] Pibrentasvir (formerly ABT-530) is a next-generation, pan-genotypic NS5A inhibitor with a high barrier to resistance.[4] It is a core component of the combination therapy with glecaprevir, a protease inhibitor, offering a highly effective, short-duration treatment for chronic HCV across all major genotypes.[5][6] This guide provides a detailed technical overview of the structure and function of HCV NS5A and the molecular mechanism by which this compound inhibits its function.

HCV NS5A: A Multifunctional Viral Phosphoprotein

The HCV NS5A protein is a zinc-binding, proline-rich phosphoprotein with no known enzymatic activity.[1][2] It functions as a critical regulator and organizer of the viral life cycle through interactions with other viral proteins and host cell factors.[1][2]

Structure:

  • Domains: NS5A is composed of three domains (I, II, and III) connected by low-complexity sequences.[7][8]

    • Domain I (N-terminus): Contains an amphipathic α-helix that anchors the protein to the endoplasmic reticulum (ER) membrane.[2][7] This domain also features a novel zinc-coordination motif and is known to form dimers, a critical aspect for its function and as a drug target.[7][9][10] The structure of NS5A inhibitors is often characterized by dimeric symmetry, suggesting they act on these NS5A dimers.[11]

    • Domains II and III (C-terminus): These domains are largely unstructured and are believed to be involved in protein-protein interactions and RNA binding.[8]

  • Phosphorylation: NS5A exists in two main phosphorylated forms, a basally phosphorylated state (p56) and a hyperphosphorylated state (p58).[2] The dynamic interplay between these states, regulated by host cell kinases, is crucial for modulating NS5A's role in RNA replication and virus assembly.[12]

Function: NS5A is a pleiotropic protein involved in multiple stages of the HCV life cycle:

  • Viral RNA Replication: NS5A is an essential component of the HCV replicase complex, a membrane-associated structure where viral RNA synthesis occurs.[1][3] It interacts with the viral RNA-dependent RNA polymerase, NS5B, and other nonstructural proteins to facilitate efficient replication.[2]

  • Virion Assembly and Maturation: NS5A plays a pivotal role in the assembly of new virus particles. It mediates the interaction between the replication complex and the viral core protein, facilitating the packaging of the viral genome into new virions.[13][14]

  • Modulation of Host Pathways: NS5A interacts with numerous host cell proteins to manipulate cellular processes, including the innate immune response (interferon signaling), cell growth, and proliferation, creating a favorable environment for viral propagation.[1]

This compound: Mechanism of Action

This compound is a potent, direct-acting antiviral agent that specifically targets the HCV NS5A protein.[13][14] Its mechanism of action is multifaceted, disrupting two critical stages of the viral life cycle: viral RNA replication and virion assembly.[13][15][16][17]

  • Inhibition of Viral RNA Replication: this compound binds to Domain I of NS5A.[9][10] This binding is thought to lock the NS5A dimer in a conformation that is incompatible with the formation of a functional replicase complex.[9] By preventing the proper assembly of the replication machinery, this compound effectively halts the synthesis of new viral RNA.[14] Studies suggest that NS5A inhibitors block the assembly of new replication complexes but do not inhibit RNA synthesis from pre-existing complexes, explaining a slower inhibition kinetic compared to polymerase or protease inhibitors.[16][18]

  • Inhibition of Virion Assembly: The basal phosphorylated form of NS5A is crucial for its interaction with the HCV core protein during the assembly of new virus particles.[13][14] this compound's binding to NS5A disrupts this critical interaction, thereby blocking the packaging of the viral genome and the production of mature, infectious virions.[13][14][17] Kinetic studies have shown that this blockade of virus assembly is a potent and rapid effect of NS5A inhibitors.[18]

cluster_HCV_Lifecycle HCV Life Cycle cluster_Inhibition This compound Inhibition HCV_RNA Viral RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation ReplicaseComplex Replicase Complex (incl. NS5A, NS5B) HCV_RNA->ReplicaseComplex NS5A NS5A Protein Polyprotein->NS5A Processing NS5A->ReplicaseComplex Formation VirionAssembly Virion Assembly NS5A->VirionAssembly Mediation New_RNA New Viral RNA ReplicaseComplex->New_RNA Replication New_RNA->VirionAssembly MatureVirion Mature Virion VirionAssembly->MatureVirion This compound This compound This compound->NS5A Binds to Domain I This compound->ReplicaseComplex Blocks Formation This compound->VirionAssembly Blocks Assembly

Caption: this compound inhibits HCV by targeting NS5A, blocking both replication and assembly.

Quantitative Analysis of Antiviral Activity

This compound demonstrates potent, pan-genotypic activity in the picomolar range against HCV replicons in cell culture assays. Its efficacy is maintained against a wide array of clinical isolates and common resistance-associated substitutions (RASs) that affect other NS5A inhibitors.

Table 1: Pan-Genotypic Antiviral Activity of this compound in HCV Replicon Assays

HCV Genotype/Subtype EC₅₀ (pM) Reference(s)
1a 1.8 - 4.3 [13][19]
1b 4.3 [13][19]
2a 2.8 - 5.0 [19]
2b 2.1 [19]
3a 1.4 [19]
4a 2.1 [19]
5a 2.4 [19]
6a 2.8 [19]

| Clinical Isolates (GT 1-6) | 0.5 - 4.3 |[13][14] |

EC₅₀ (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 2: this compound Activity Against Common NS5A Resistance-Associated Substitutions (RASs)

Genotype Substitution Fold Change in EC₅₀ vs. Wild-Type Reference(s)
1a M28G 244 [15]
1a Q30D 94 [15]
1a Q30R <2 [19]
1a L31V <2 [19]
1a Y93H <2 [19]
1b P32-deletion 1036 [15]
1b Y93H <2 [19]

| 3a | Y93H | 2.3 |[20] |

Fold Change indicates how many times more drug is needed to achieve the EC₅₀ for the mutant virus compared to the wild-type virus. A lower fold change indicates the drug remains effective.

Resistance Profile

A key advantage of this compound is its high barrier to resistance. It maintains activity against the majority of single-position NS5A RASs that confer resistance to first-generation NS5A inhibitors, including substitutions at positions 28, 30, 31, 58, and 93.[4][13][21]

In vitro resistance selection studies show that at concentrations 10- to 100-fold over its EC₅₀, very few resistant colonies are selected.[4] While certain substitutions can reduce susceptibility to this compound (as shown in Table 2), such as M28G or Q30D in genotype 1a and a P32-deletion in genotype 1b, the drug is part of a combination therapy (with glecaprevir) which further minimizes the clinical impact of resistance.[15] The combination of two DAAs with different mechanisms of action and high resistance barriers contributes to the high sustained virologic response (SVR) rates seen in clinical trials, even in patients who have failed previous DAA therapies.[6][21][22]

Experimental Protocols

The characterization of this compound's mechanism of action relies on key in vitro methodologies, primarily the HCV replicon assay and resistance selection studies.

HCV Replicon Assay

This cell-based assay is fundamental for determining the antiviral potency (EC₅₀) of compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA (a replicon) which can replicate autonomously.[23][24][25]

Methodology:

  • Cell Line and Replicon: Huh-7 cells stably harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, allowing for easy quantification of viral replication.[23]

  • Assay Procedure:

    • Replicon-containing cells are seeded into multi-well plates (e.g., 384-well plates for high-throughput screening).[23]

    • The cells are treated with serial dilutions of the test compound (this compound). A vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor) are included.[23]

    • Plates are incubated for a set period (e.g., 3 days) at 37°C to allow for HCV replication and the effect of the compound to manifest.[23]

  • Data Acquisition: After incubation, cell viability is often assessed (e.g., using a calcein AM assay) to determine the compound's cytotoxicity (CC₅₀). Viral replication is quantified by measuring the reporter gene activity (e.g., luminescence from luciferase).[23]

  • Data Analysis: The luminescence signal is normalized to the control wells. The EC₅₀ value is calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.[23]

start Start seed_cells Seed Huh-7 cells with HCV-Luciferase Replicon in 384-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 3 days at 37°C add_compound->incubate measure Measure Luciferase activity (Replication) and Cell Viability (Cytotoxicity) incubate->measure analyze Calculate EC₅₀ and CC₅₀ values using non-linear regression measure->analyze end End analyze->end

Caption: Workflow for determining this compound's EC₅₀ using an HCV replicon assay.
In Vitro Resistance Selection Studies

These studies are designed to identify amino acid substitutions in the drug's target protein (NS5A) that confer resistance.

Methodology:

  • Cell Culture: HCV replicon cells are cultured in the presence of a fixed concentration of this compound, typically at a concentration 10- to 100-fold higher than its EC₅₀.[4]

  • Selection: The culture is maintained for several weeks. Most cells will be killed or will have their replication suppressed by the drug. Cells that survive and form colonies are those that have developed mutations allowing them to replicate in the presence of the drug.[4][26]

  • Colony Isolation and Expansion: Individual resistant colonies are isolated and expanded to generate a larger cell population.

  • Genotypic Analysis: Total RNA is extracted from the resistant cell populations. The NS5A-coding region is amplified using RT-PCR and then sequenced.[19]

  • Sequence Comparison: The NS5A sequences from the resistant colonies are compared to the wild-type replicon sequence to identify amino acid substitutions.[19]

  • Phenotypic Confirmation: The identified substitutions are engineered back into the original replicon construct using site-directed mutagenesis. The EC₅₀ of this compound is then determined against these new mutant replicons to confirm that the substitution indeed confers resistance and to quantify the degree of resistance (fold change).[19]

start Start culture Culture HCV replicon cells with high concentration of this compound start->culture select Select for drug-resistant colonies over 3-4 weeks culture->select isolate Isolate and expand resistant colonies select->isolate sequence Extract RNA, RT-PCR, and Sequence NS5A gene isolate->sequence identify Identify amino acid substitutions (RASs) sequence->identify confirm Confirm resistance via site-directed mutagenesis and new EC₅₀ assay identify->confirm end End confirm->end

Caption: Workflow for in vitro selection and confirmation of resistance to this compound.

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in the treatment of chronic HCV. Its sophisticated mechanism of action involves a dual blockade of viral RNA replication and virion assembly by targeting the multifunctional NS5A protein. Supported by a high barrier to resistance and efficacy against common RASs, this compound, as part of a combination regimen, provides a powerful and simplified treatment option, contributing significantly to the goal of global HCV elimination.

References

Understanding the Pan-Genotypic Antiviral Activity of Pibrentasvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pibrentasvir is a next-generation, direct-acting antiviral (DAA) agent that has become a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a highly potent, pan-genotypic inhibitor of the HCV nonstructural protein 5A (NS5A), it forms a critical component of combination therapies, such as with the NS3/4A protease inhibitor glecaprevir.[1][2][3] This technical guide provides an in-depth examination of this compound's mechanism of action, its broad activity across all major HCV genotypes, its robust resistance profile, and the key experimental methodologies used to characterize its antiviral properties.

Mechanism of Action: Targeting the HCV NS5A Protein

The antiviral efficacy of this compound stems from its specific inhibition of the HCV NS5A protein. NS5A is a large, proline-rich phosphoprotein with no known enzymatic function, yet it is essential for the viral life cycle, playing critical roles in both viral RNA replication and the assembly of new virions.[4][5]

  • Role in RNA Replication: NS5A interacts with other viral and host proteins to form the HCV replicase complex, a structure vital for the replication of the viral RNA genome.[1][5]

  • Role in Virion Assembly: NS5A is also involved in the maturation and assembly of new HCV particles. It interacts with the viral core protein, a crucial step for the production of infectious virions.[1]

This compound binds directly to domain 1 of the NS5A protein.[6][7] This binding event is believed to lock the NS5A dimer into a conformation that is incompetent for RNA binding, thereby disrupting its function.[6] By inhibiting NS5A, this compound effectively blocks two essential stages of the HCV lifecycle: RNA replication and virion assembly.[1][3]

cluster_cell Hepatocyte HCV_Entry HCV Entry Translation Polyprotein Translation & Processing HCV_Entry->Translation NS5A NS5A Protein Translation->NS5A Replication_Complex Replication Complex Formation (Membranous Web) RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly Viral RNA HCV_Release HCV Release Virion_Assembly->HCV_Release NS5A->Replication_Complex Essential Component NS5A->Virion_Assembly Mediates Assembly This compound This compound This compound->Inhibition_1 This compound->Inhibition_2

Caption: HCV lifecycle and this compound's dual inhibition mechanism.

Quantitative Analysis of Pan-Genotypic Activity

This compound demonstrates potent antiviral activity against all six major HCV genotypes (GT1-6).[8][9] Its efficacy is measured by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture assays. This compound consistently exhibits EC50 values in the low picomolar (pM) range, underscoring its high potency.[8][9][10]

HCV Genotype/SubtypeEC50 (pM) in Replicon Assays
Genotype 1
1a (H77)1.8
1b (Con1)4.3
Genotype 2
2a (JFH-1)5.0
2a (chimeric)2.8
2b (chimeric)1.4
Genotype 3
3a (chimeric)2.0
Genotype 4
4a (chimeric)2.1
Genotype 5
5a (chimeric)1.9
Genotype 6
6a (chimeric)2.1
Data sourced from in vitro studies using subgenomic HCV replicons.[8][10]

Resistance Profile

A key advantage of this compound is its high barrier to resistance. It maintains activity against most of the common single amino acid substitutions in NS5A, known as resistance-associated substitutions (RASs), that confer resistance to other, earlier-generation NS5A inhibitors.[1][8][11]

Activity Against Common NS5A RASs

This compound retains its potent activity against replicons containing RASs at key positions such as 28, 30, 31, and 93, which are known to reduce the susceptibility of other NS5A inhibitors.[11]

In Vitro Resistance Selection

Resistance selection studies, which involve exposing HCV replicons to the drug over time, show that a high concentration of this compound is required to select for resistant colonies.[11][12] At concentrations 10-fold over its EC50, only a very small percentage of replicon cells from genotypes 1a, 2a, or 3a survived, while no viable colonies were selected for other genotypes.[11] At 100-fold over its EC50, resistant colonies were selected only in genotype 1a replicons, and at a very low frequency (0.0002% of input cells).[8][12]

GenotypeAmino Acid Substitution in NS5AFold Change in this compound EC50
Genotype 1a M28G244
Q30D94
Y93H1.5 - 7.6
H58D + Y93H1,400
Genotype 1b P32-deletion1,036
Y93H1.2
Genotype 3a Y93H2.3
Data represents the change in susceptibility to this compound for replicons engineered with specific RASs compared to the wild-type replicon.[1][3]

While this compound has a high barrier to resistance, certain substitutions, particularly combinations of RASs or specific deletions, can reduce its susceptibility, as shown in the table above.[1][3]

Experimental Protocols

The characterization of this compound's antiviral activity and resistance profile relies on established in vitro methodologies, primarily HCV replicon assays and resistance selection studies.[13][14]

HCV Replicon Assay for EC50 Determination

This assay quantifies the antiviral activity of a compound. It utilizes human liver cancer cell lines (e.g., Huh-7) that harbor subgenomic HCV replicons. These replicons are engineered RNA molecules that can replicate autonomously within the cell and typically contain a reporter gene, like luciferase, for easy quantification of replication levels.[15][16][17]

Methodology:

  • Cell Plating: HCV replicon-containing cells are seeded into multi-well plates.

  • Compound Dilution: this compound is serially diluted to create a range of concentrations.

  • Treatment: The diluted compound is added to the cells.

  • Incubation: The plates are incubated for a standard period (e.g., 72 hours) to allow for HCV replication and the drug to take effect.

  • Lysis and Readout: Cells are lysed, and the activity of the reporter (e.g., luciferase) is measured. The light output is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The reporter signal is plotted against the drug concentration, and the EC50 value is calculated using a dose-response curve.

Start Start: HCV Replicon Cells Plate_Cells 1. Seed cells into 96-well plates Start->Plate_Cells Add_Drug 2. Add serial dilutions of this compound Plate_Cells->Add_Drug Incubate 3. Incubate for 72 hours Add_Drug->Incubate Measure 4. Measure Luciferase Activity (Replication Level) Incubate->Measure Calculate 5. Calculate EC50 Value Measure->Calculate End End: Potency Determined Calculate->End

Caption: Experimental workflow for determining EC50 values.
In Vitro Resistance Selection Studies

This method is used to identify the genetic mutations that confer resistance to an antiviral drug.[13]

Methodology:

  • Long-term Culture: HCV replicon cells are cultured for several weeks in the presence of a fixed concentration of this compound (typically at 10x or 100x the EC50).[8][12]

  • Colony Selection: The drug eliminates most of the replicon-containing cells. Only cells harboring replicons with mutations that confer resistance will survive and form colonies.

  • Isolation and Expansion: These resistant colonies are isolated and expanded into larger cell populations.

  • Genotypic Analysis: RNA is extracted from the resistant cell lines, and the NS5A coding region is amplified and sequenced.

  • Sequence Comparison: The NS5A sequences from the resistant colonies are compared to the wild-type sequence to identify amino acid substitutions (RASs).

  • Phenotypic Confirmation: The identified RASs are engineered back into the wild-type replicon using site-directed mutagenesis. The susceptibility of these new mutant replicons to this compound is then re-tested in an EC50 assay to confirm their resistance phenotype.[14]

Start Start: HCV Replicon Cells Culture 1. Culture cells with high concentration of this compound Start->Culture Select 2. Select for drug-resistant colonies over 3-4 weeks Culture->Select Isolate 3. Isolate and expand resistant colonies Select->Isolate Sequence 4. Sequence NS5A gene to identify mutations (RASs) Isolate->Sequence Confirm 5. Confirm resistance via site-directed mutagenesis and re-testing Sequence->Confirm End End: Resistance Profile Confirm->End

Caption: Workflow for in vitro resistance selection studies.

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in HCV therapy. Its mechanism of action, involving the dual inhibition of viral RNA replication and virion assembly, provides a powerful antiviral effect.[1][3] Supported by extensive in vitro data from replicon assays, this compound demonstrates picomolar potency against all major HCV genotypes.[8][9] Furthermore, its high barrier to resistance and retained activity against many common RASs that affect other NS5A inhibitors make it a robust and reliable component of combination DAA regimens, contributing to high cure rates in diverse patient populations.[8][11][18]

References

Preclinical Pharmacokinetic Properties and Metabolism of Pibrentasvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pibrentasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] As a critical component of direct-acting antiviral (DAA) regimens, a thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is essential for its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species, based on available data.

Pharmacokinetic Profile

While detailed in vivo pharmacokinetic parameters for this compound in preclinical species such as rats, dogs, and monkeys are not extensively published in the public domain, the collective evidence from in vitro studies and clinical data suggests a profile characterized by low metabolic clearance and predominantly biliary excretion.

Absorption

In healthy human subjects, the time to reach maximum plasma concentration (Tmax) for this compound is approximately 5 hours.[1] The presence of food has been shown to increase the absorption of this compound, with moderate- to high-fat meals enhancing exposure by 40-53%.[1][2] this compound's pharmacokinetic profile exhibits non-linearity at lower doses, with a greater than dose-proportional increase in exposure up to 120 mg, which is thought to be due to the saturation of efflux transporters. At doses of 120 mg and above, its pharmacokinetics become linear.[2]

Distribution

Table 1: Physicochemical and Distribution Properties of this compound

PropertyValueSpeciesReference
Plasma Protein Binding>99.9%Human[1][2]
Blood-to-Plasma Ratio~0.62Human[1]
Metabolism

This compound undergoes minimal metabolism.[1][2] In vitro studies using hepatocytes from rats, dogs, and monkeys have been conducted to assess its metabolic stability. While direct comparative data for this compound is limited, such studies are crucial for identifying potential species differences in metabolic pathways. Generally, this compound is considered to be eliminated without significant metabolic conversion.[2]

Excretion

The primary route of elimination for this compound is through biliary-fecal excretion.[1][2] In humans, approximately 96.6% of an administered dose is recovered in the feces, with negligible amounts found in the urine.[1] This indicates that renal clearance is not a significant pathway for its elimination.[2] The elimination half-life in non-cirrhotic HCV-infected subjects is approximately 13 hours.[1]

Metabolism and Transporter Interactions

Given that this compound is minimally metabolized, its pharmacokinetic profile is significantly influenced by drug transporters.

In Vitro Metabolism

In vitro studies are fundamental to characterizing the metabolic fate of a new chemical entity. A general workflow for assessing metabolic stability in hepatocytes is depicted below.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Hepatocytes Hepatocytes Mix Mix Hepatocytes->Mix Dilute to working concentration Test_Compound This compound Stock Test_Compound->Mix Spike into buffer Incubation_Buffer Incubation Buffer Incubation_Buffer->Mix Incubate Incubate Mix->Incubate 37°C with shaking Time_Points Time_Points Incubate->Time_Points Collect aliquots at 0, 15, 30, 60, 120 min Quench Quench Time_Points->Quench Add organic solvent (e.g., acetonitrile) Centrifuge Centrifuge Quench->Centrifuge Pellet protein Supernatant Supernatant Centrifuge->Supernatant Collect supernatant LC_MS LC_MS Supernatant->LC_MS Inject into LC-MS/MS Quantify Quantify LC_MS->Quantify Quantify remaining This compound Calculate Calculate Quantify->Calculate Calculate half-life (t1/2) and intrinsic clearance (CLint)

Workflow for In Vitro Hepatocyte Stability Assay.
Transporter Interactions

This compound has been identified as a substrate and inhibitor of several key drug transporters, which play a crucial role in its disposition.

  • P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): this compound is a substrate of these efflux transporters. This interaction can influence its absorption and distribution.

  • Organic Anion Transporting Polypeptide (OATP) 1B1: this compound is an inhibitor of this hepatic uptake transporter.

The inhibitory potential of this compound against these transporters has been characterized in vitro, with the following IC50 values:

Table 2: In Vitro Transporter Inhibition by this compound

TransporterIC50 (µM)Reference
P-gp0.036[3]
BCRP14[3]
OATP1B11.3[3]

The interplay of these transporters in the liver and intestine is critical to the overall pharmacokinetic profile of this compound.

cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Vein cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Drug_Lumen This compound Drug_Enterocyte This compound Drug_Lumen->Drug_Enterocyte Absorption Drug_Enterocyte->Drug_Lumen Efflux Pgp_BCRP_Gut P-gp/BCRP Drug_Portal This compound Drug_Enterocyte->Drug_Portal Pgp_BCRP_Gut->Drug_Lumen Efflux OATP1B1 OATP1B1 Drug_Portal->OATP1B1 Drug_Hepatocyte This compound Pgp_BCRP_Bile P-gp/BCRP Drug_Bile This compound Drug_Hepatocyte->Drug_Bile Biliary Excretion OATP1B1->Drug_Hepatocyte Uptake Pgp_BCRP_Bile->Drug_Bile Biliary Excretion

Role of Transporters in this compound Disposition.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, based on standard practices in drug metabolism and pharmacokinetics, the following methodologies are representative of the types of studies conducted.

In Vitro Metabolic Stability in Hepatocytes

Objective: To determine the rate of metabolism of this compound in liver cells from different species.

Methodology:

  • Hepatocyte Preparation: Cryopreserved hepatocytes from rat, dog, and monkey are thawed and suspended in incubation medium. Cell viability is assessed using trypan blue exclusion.

  • Incubation: Hepatocytes (e.g., 0.5 x 10^6 cells/mL) are pre-incubated at 37°C. The reaction is initiated by adding this compound (e.g., 1 µM final concentration).

  • Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of remaining this compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The disappearance rate of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Transporter Inhibition Assay (e.g., OATP1B1)

Objective: To determine the inhibitory potential of this compound on OATP1B1-mediated transport.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the OATP1B1 transporter are cultured.

  • Assay: Cells are incubated with a known OATP1B1 substrate (e.g., [3H]-estradiol-17β-glucuronide) in the presence of varying concentrations of this compound.

  • Incubation and Lysis: After a short incubation period, uptake is stopped, and cells are washed and lysed.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of substrate uptake against the concentration of this compound.

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a method for quantifying this compound in preclinical plasma samples.

Methodology:

  • Sample Preparation: A protein precipitation extraction is typically used. An aliquot of plasma is mixed with a precipitation agent (e.g., acetonitrile) containing an internal standard.

  • Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient mobile phase.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by minimal metabolism and predominant elimination via biliary-fecal excretion. Its disposition is significantly influenced by drug transporters, particularly P-gp, BCRP, and OATP1B1. While detailed in vivo data in preclinical species is limited in the public literature, the available in vitro and clinical information provides a strong foundation for understanding its ADME properties. This knowledge is crucial for guiding further drug development and for anticipating potential drug-drug interactions.

References

Pibrentasvir: A Comprehensive Technical Guide to its Role in Inhibiting HCV Replication and Virion Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pibrentasvir is a potent, pan-genotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts the HCV life cycle, with a specific focus on its dual role in the inhibition of both viral RNA replication and virion assembly.[1][2] Through a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams, this document serves as a critical resource for researchers and professionals in the field of antiviral drug development.

Introduction to this compound and its Target: HCV NS5A

Hepatitis C virus infection remains a significant global health concern. The development of direct-acting antivirals has revolutionized treatment, with this compound, often co-formulated with the NS3/4A protease inhibitor glecaprevir, representing a highly effective therapeutic option.[3] this compound's primary target, NS5A, is a multifunctional phosphoprotein essential for the HCV life cycle.[1][2] Lacking enzymatic activity, NS5A orchestrates viral replication and assembly through complex interactions with other viral proteins and host cellular factors.[1][4]

NS5A is a critical component of the HCV replication complex, facilitating the formation of the "membranous web," a specialized intracellular membrane structure derived from the endoplasmic reticulum that serves as the site of viral RNA synthesis.[5][6] Furthermore, NS5A plays a pivotal role in the assembly of new virus particles, mediating the interaction between the viral genome and the core protein on the surface of lipid droplets.[4][7]

Mechanism of Action: Dual Inhibition of HCV Replication and Virion Assembly

This compound exerts its antiviral effect by binding to NS5A and disrupting its critical functions in two distinct stages of the HCV life cycle: RNA replication and virion assembly.[1][2]

Inhibition of HCV RNA Replication

This compound's binding to NS5A is thought to induce conformational changes that interfere with the protein's ability to organize the viral replication complex.[8] This disruption hinders the proper localization and function of other non-structural proteins, such as the RNA-dependent RNA polymerase NS5B, thereby inhibiting the synthesis of new viral RNA.[1] The basal phosphorylated form of NS5A is crucial for its interaction with viral and cellular proteins to form the replicase complex.[9] By interfering with these interactions, this compound effectively shuts down viral genome amplification.

dot

This compound's Inhibition of HCV Replication This compound This compound NS5A_rep HCV NS5A (Replication Complex) This compound->NS5A_rep Replication_Complex Functional HCV Replication Complex NS5A_rep->Replication_Complex Disrupts formation of RNA_Replication HCV RNA Replication Replication_Complex->RNA_Replication Required for Viral_RNA New Viral RNA RNA_Replication->Viral_RNA Produces

Caption: this compound's mechanism in halting HCV replication.

Inhibition of Virion Assembly

In addition to its role in replication, NS5A is essential for the assembly of new, infectious virions. It facilitates the transport of newly synthesized viral RNA from the replication complex to the surface of lipid droplets, where the viral core protein is located.[4][7] The interaction between NS5A and the core protein is a critical step in the encapsidation of the viral genome.[9] this compound's binding to NS5A disrupts this interaction, thereby preventing the formation of nucleocapsids and the subsequent assembly of mature virus particles.[2][9]

dot

This compound's Inhibition of HCV Virion Assembly This compound This compound NS5A_assembly HCV NS5A (Assembly Function) This compound->NS5A_assembly Binds to and inhibits NS5A_Core_Interaction NS5A-Core Interaction on Lipid Droplets NS5A_assembly->NS5A_Core_Interaction Prevents interaction with Core_Protein HCV Core Protein Core_Protein->NS5A_Core_Interaction Interacts with NS5A Virion_Assembly Virion Assembly NS5A_Core_Interaction->Virion_Assembly Essential for

Caption: this compound's role in disrupting HCV virion assembly.

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been extensively evaluated in vitro using HCV replicon systems. The 50% effective concentration (EC50) values demonstrate its powerful, pan-genotypic activity.

HCV Genotype/SubtypeEC50 Range (pM)Reference(s)
1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a0.5 - 4.3[2]
1a, 1b, 2a, 2b, 3a, 4a, 4b, 4d, 5a, 6a, 6e, 6p0.5 - 4.3[2]

This compound also maintains its high potency against common NS5A resistance-associated substitutions (RASs) that confer resistance to other NS5A inhibitors.

NS5A RAS PositionFold Change in EC50Reference(s)
24, 28, 30, 31, 58, 92, 93Minimal to no loss of potency[2][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antiviral activity of this compound.

HCV Replicon Assay for Antiviral Activity

This assay is fundamental for determining the EC50 of antiviral compounds against HCV replication.

dot

HCV Replicon Assay Workflow Start Start Transfection Electroporate Huh-7 cells with HCV replicon RNA (containing a luciferase reporter) Start->Transfection Plating Plate transfected cells in 96-well plates Transfection->Plating Treatment Add serial dilutions of this compound Plating->Treatment Incubation Incubate for 72 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HCV replicon assay.

Protocol:

  • Cell Culture: Maintain Huh-7 human hepatoma cells, which are highly permissive for HCV replication, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • HCV Replicon RNA: Utilize a subgenomic HCV replicon construct of the desired genotype that contains a reporter gene, such as Renilla or Firefly luciferase, in place of the structural protein coding region.[11][12] Linearize the plasmid DNA containing the replicon and use a T7 RNA polymerase kit for in vitro transcription to generate replicon RNA.[13]

  • Transfection: Electroporate the in vitro-transcribed HCV replicon RNA into Huh-7 cells.[13]

  • Compound Addition: Seed the transfected cells into 96- or 384-well plates.[14] Add serial dilutions of this compound to the wells. Include appropriate controls: a vehicle control (DMSO) and a positive control (another potent HCV inhibitor).[14]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[12][14]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[11][13]

  • Data Analysis: Normalize the luciferase signals to the vehicle control. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to calculate the EC50 value.[14]

HCV Virion Assembly and Release Assay

This assay assesses the effect of antiviral compounds on the production of infectious virus particles.

Protocol:

  • Infection: Infect Huh-7.5 cells (a subclone of Huh-7 cells that are highly permissive for HCV infection) with a cell culture-adapted HCV strain (HCVcc).

  • Compound Treatment: After infection, treat the cells with various concentrations of this compound.

  • Supernatant Collection: At different time points post-infection (e.g., 48, 72 hours), collect the cell culture supernatants.

  • Quantification of Extracellular Virus:

    • Infectivity Titration: Serially dilute the collected supernatants and use them to infect naive Huh-7.5 cells. After 72 hours, perform immunofluorescence staining for an HCV protein (e.g., NS5A) to count the number of infected cell foci and determine the virus titer (focus-forming units per milliliter).

    • RNA Quantification: Isolate viral RNA from the supernatants and quantify the number of HCV RNA copies using quantitative real-time PCR (qRT-PCR).

  • Characterization of Viral Particles:

    • Sucrose Density Gradient Centrifugation: Layer the supernatant on a continuous or discontinuous sucrose gradient and centrifuge at high speed. Collect fractions and analyze each fraction for HCV RNA and core protein to determine the density of the viral particles.[15]

    • Electron Microscopy: Visualize the morphology of the purified viral particles using negative staining electron microscopy.[15]

Drug Resistance Selection and Analysis

This protocol is used to identify viral mutations that confer resistance to an antiviral drug.

dot

HCV Drug Resistance Selection Workflow Start Start Replicon_Cells Culture stable HCV replicon cells (containing a selectable marker like neomycin resistance) Start->Replicon_Cells Drug_Selection Treat cells with increasing concentrations of this compound Replicon_Cells->Drug_Selection Colony_Formation Select for resistant colonies in the presence of G418 and this compound Drug_Selection->Colony_Formation Expansion Expand resistant colonies Colony_Formation->Expansion RNA_Extraction Extract total RNA Expansion->RNA_Extraction RT_PCR Reverse transcribe and PCR amplify the NS5A coding region RNA_Extraction->RT_PCR Sequencing Sequence the PCR products RT_PCR->Sequencing Analysis Identify amino acid substitutions (RASs) compared to wild-type Sequencing->Analysis End End Analysis->End

Caption: Workflow for identifying drug resistance mutations.

Protocol:

  • Stable Replicon Cell Lines: Use Huh-7 cells that stably express an HCV replicon containing a selectable marker, such as the neomycin resistance gene.[12]

  • Drug Selection: Culture these replicon cells in the presence of G418 (to maintain the replicon) and increasing concentrations of this compound.[10]

  • Colony Selection: After several weeks, resistant cell colonies will emerge. Isolate and expand these individual colonies.

  • RNA Extraction and Sequencing: Extract total RNA from the resistant cell colonies. Use RT-PCR to amplify the NS5A coding region of the HCV replicon.[16]

  • Sequence Analysis: Sequence the PCR products and compare the NS5A sequence to the wild-type replicon to identify amino acid substitutions (resistance-associated substitutions or RASs).[16]

  • Phenotypic Characterization of RASs: Introduce the identified RASs into the wild-type replicon construct via site-directed mutagenesis. Perform the HCV replicon assay as described in section 4.1 to determine the fold-change in EC50 conferred by each mutation.

Conclusion

This compound is a highly effective inhibitor of HCV that targets the viral NS5A protein. Its unique dual mechanism of action, inhibiting both viral RNA replication and virion assembly, contributes to its high barrier to resistance and pan-genotypic activity. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and the development of next-generation HCV inhibitors. A thorough understanding of the molecular interactions between this compound and NS5A, as elucidated through these methodologies, is crucial for advancing the field of antiviral therapy and achieving the goal of global HCV elimination.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays Using Pibrentasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pibrentasvir is a potent, pan-genotypic direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3] It functions as a second-generation NS5A inhibitor, targeting the HCV nonstructural protein 5A (NS5A).[1][4][5][6] NS5A is a crucial phosphoprotein essential for viral RNA replication and virion assembly.[1][4][5] this compound's mechanism of action involves binding to NS5A, thereby disrupting the formation of the viral replication complex and inhibiting the production of new viral particles.[1][7] These application notes provide detailed protocols for determining the in vitro antiviral activity of this compound using HCV replicon assays.

Quantitative Data Summary

This compound has demonstrated potent antiviral activity across all major HCV genotypes in vitro. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from various studies.

HCV Genotype/SubtypeAssay SystemEC50 (pM)CC50 (pM)Therapeutic Index (CC50/EC50)Reference
1aReplicon1.8 - 4.3>32,000,000>1.7 x 107[2]
1bReplicon4.3>32,000,000>7.4 x 106[2]
2aReplicon5.0>32,000,000>6.4 x 106[2]
2bReplicon2.8>32,000,000>1.1 x 107[2]
3aReplicon2.1>32,000,000>1.5 x 107[2]
4aReplicon1.4>32,000,000>2.2 x 107[2]
5aReplicon2.2>32,000,000>1.4 x 107[2]
6aReplicon2.4>32,000,000>1.3 x 107[2]

Mechanism of Action: this compound Inhibition of HCV Replication

This compound targets the HCV NS5A protein, a critical component of the viral replication machinery. NS5A is involved in the formation of the membranous web, which serves as the site for HCV RNA replication. By binding to NS5A, this compound obstructs its function, leading to the inhibition of both viral RNA synthesis and the assembly of new virus particles.

cluster_host_cell Hepatocyte HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Viral RNA Release NS5A NS5A Protein Translation_Polyprotein_Processing->NS5A Replication_Complex_Formation Replication Complex Formation (Membranous Web) RNA_Replication Viral RNA Replication Replication_Complex_Formation->RNA_Replication Virion_Assembly Virion Assembly & Egress RNA_Replication->Virion_Assembly New viral RNA NS5A->Replication_Complex_Formation Essential for formation NS5A->Virion_Assembly Required for assembly This compound This compound Inhibition This compound->Inhibition Inhibition->NS5A Binds to NS5A

Caption: this compound's mechanism of action targeting HCV NS5A.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

  • HCV replicon-containing Huh-7 cells (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Cell Seeding: Seed the replicon cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of G418-free medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Treatment: Add 100 µL of the diluted this compound solutions to the corresponding wells of the 96-well plate. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no cells control) from all other readings.

    • Normalize the data to the "no drug" control (set to 100% replication).

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve).

Cytotoxicity Assay for CC50 Determination

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Huh-7 cells (or the same replicon-containing cells used in the antiviral assay)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

  • Other materials are the same as in the HCV Replicon Assay.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density as the replicon assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay (72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) corresponding to cell viability.

  • Data Analysis:

    • Normalize the data to the "no drug" control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the CC50 value using non-linear regression analysis.

Quantification of HCV RNA by qRT-PCR (Alternative to Luciferase Assay)

As an alternative to reporter-based assays, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) can be used to directly measure the amount of HCV RNA.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • HCV-specific primers and probe

  • Housekeeping gene primers and probe (for normalization, e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Follow steps 1-5 of the HCV Replicon Assay protocol.

  • RNA Extraction: After the 72-hour incubation, lyse the cells in each well and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform real-time PCR using HCV-specific primers and a fluorescently labeled probe. Also, run a parallel reaction for a housekeeping gene to normalize the data.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the HCV target and the housekeeping gene.

    • Calculate the relative HCV RNA levels using the ΔΔCt method, normalized to the "no drug" control.

    • Calculate the EC50 value as described for the luciferase assay.

Experimental Workflow

The following diagram illustrates the general workflow for in vitro antiviral testing of this compound.

Start Start Cell_Seeding Seed HCV Replicon Cells (96-well plate) Start->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Preparation Treatment Treat Cells with this compound Compound_Preparation->Treatment Incubation Incubate for 72 hours Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Cytotoxicity_Assay Cytotoxicity Assay (Parallel Plate) Incubation->Cytotoxicity_Assay Luciferase_Assay Luciferase Assay Endpoint_Assay->Luciferase_Assay Antiviral Activity qRT_PCR qRT-PCR for HCV RNA Endpoint_Assay->qRT_PCR Antiviral Activity (Alternative) Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis qRT_PCR->Data_Analysis Cytotoxicity_Assay->Data_Analysis EC50_Calculation Calculate EC50 Data_Analysis->EC50_Calculation CC50_Calculation Calculate CC50 Data_Analysis->CC50_Calculation Therapeutic_Index Determine Therapeutic Index EC50_Calculation->Therapeutic_Index CC50_Calculation->Therapeutic_Index End End Therapeutic_Index->End

References

Application Notes and Protocols: Pibrentasvir Evaluation in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Pibrentasvir is a potent, next-generation, pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the viral life cycle, including RNA replication and virion assembly.[2][3] this compound disrupts these functions, leading to a halt in viral replication.[2][3] HCV replicon cell culture systems are invaluable in vitro tools for the discovery and characterization of HCV inhibitors like this compound.[4][5][6] These systems consist of human hepatoma cell lines (typically Huh-7) that harbor autonomously replicating subgenomic or genomic HCV RNA molecules (replicons).[5][6][7] This allows for the specific study of viral replication and the efficacy of antiviral compounds in a controlled cellular environment.

These application notes provide detailed protocols for utilizing HCV replicon systems to assess the antiviral activity of this compound, including determining its potency (EC50) and profiling for potential resistance mutations.

Mechanism of Action of this compound

This compound targets the HCV NS5A protein, a key component of the viral replication complex.[2][8] By binding to NS5A, this compound is thought to induce conformational changes that disrupt its normal functions.[9] This interference inhibits both the replication of the viral RNA genome and the assembly of new virus particles.[2][3][9] The multifaceted role of NS5A in the HCV life cycle makes it a prime target for antiviral therapy, and inhibitors like this compound have demonstrated high efficacy against a broad range of HCV genotypes.[1][3]

cluster_HCV_Lifecycle HCV Life Cycle in Host Cell cluster_Pibrentasvir_Action This compound Mechanism of Action HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS5A involved Virion Assembly Virion Assembly RNA Replication->Virion Assembly NS5A involved HCV Release HCV Release Virion Assembly->HCV Release This compound This compound NS5A NS5A This compound->NS5A Binds to Inhibition of RNA Replication Inhibition of RNA Replication NS5A->Inhibition of RNA Replication Inhibition of Virion Assembly Inhibition of Virion Assembly NS5A->Inhibition of Virion Assembly

Figure 1: Mechanism of Action of this compound.

Data Presentation: this compound Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound against various HCV genotypes and replicons containing resistance-associated substitutions (RASs).

Table 1: Pan-genotypic Antiviral Activity of this compound in HCV Replicon Cells

HCV GenotypeRepliconThis compound EC50 (pM)
1aH771.8[1]
1bCon14.3[1]
2aJFH-15.0[1]
2a (chimeric)GT2a NS5A2.8[1]
2b (chimeric)GT2b NS5A1.4[1]
3a (chimeric)GT3a NS5A2.1[1]
4a (chimeric)GT4a NS5A1.9[1]
5a (chimeric)GT5a NS5A2.1[1]
6a (chimeric)GT6a NS5A2.0[1]

Table 2: this compound Activity Against NS5A Resistance-Associated Substitutions

HCV GenotypeNS5A SubstitutionThis compound EC50 Fold Change vs. Wild-Type
1aY93H~7[1]
1aY93N~7[1]
2 to 6Various RASs*<2[10]

*Includes substitutions at positions 24, 28, 29, 30, 31, 58, or 93 that confer resistance to other NS5A inhibitors.[10]

Experimental Protocols

Protocol 1: Maintenance of Huh-7 Lunet Cells
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with phosphate-buffered saline (PBS). c. Add 1 mL of 0.05% trypsin-EDTA and incubate for 3-5 minutes at 37°C. d. Neutralize trypsin with 5 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:5 to 1:10 ratio.

Protocol 2: In Vitro Transcription of HCV Replicon RNA
  • Plasmid Linearization: Linearize 10 µg of the HCV replicon plasmid DNA (e.g., containing a luciferase reporter gene) with a suitable restriction enzyme (e.g., ScaI or HpaI) downstream of the HCV sequence.[11]

  • Purification: Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • In Vitro Transcription: Set up the in vitro transcription reaction using a T7 RNA polymerase kit (e.g., TranscriptAid T7 High Yield Transcription Kit).[1]

    • Linearized DNA template: 1 µg

    • Reaction buffer: 2 µL

    • ATP, CTP, GTP, UTP solution: 2 µL each

    • T7 RNA polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using an RNA purification kit or lithium chloride precipitation.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer and assess its integrity by agarose gel electrophoresis.

Protocol 3: Electroporation of Replicon RNA into Huh-7 Cells
  • Cell Preparation: Harvest exponentially growing Huh-7 cells and resuspend them in ice-cold, serum-free DMEM or PBS at a concentration of 1 x 10^7 cells/mL.

  • Electroporation: a. Mix 10 µg of in vitro transcribed HCV replicon RNA with 400 µL of the cell suspension in a 0.4 cm gap electroporation cuvette. b. Deliver a single electrical pulse (e.g., 270 V, 950 µF) using an electroporator (e.g., Gene Pulser Xcell).

  • Recovery: Let the cells recover on ice for 10-15 minutes.

  • Seeding: Transfer the electroporated cells into a 10 cm dish containing 10 mL of pre-warmed complete culture medium.

  • Incubation: Incubate the cells at 37°C with 5% CO2.

Protocol 4: this compound Susceptibility Assay (Luciferase-based)
  • Cell Seeding: Four hours post-electroporation, seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium.

  • Treatment: Add 100 µL of the diluted this compound solutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include a "no drug" control.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: a. Aspirate the culture medium. b. Lyse the cells by adding 20 µL of cell lysis buffer per well and incubate for 15 minutes at room temperature. c. Add 100 µL of luciferase assay substrate to each well. d. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the luciferase signals to the "no drug" control. b. Plot the percentage of inhibition against the logarithm of this compound concentration. c. Calculate the 50% effective concentration (EC50) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

cluster_workflow This compound Susceptibility Assay Workflow A Prepare HCV Replicon RNA (In Vitro Transcription) B Electroporate RNA into Huh-7 Cells A->B C Seed Cells into 96-well Plates B->C D Add Serial Dilutions of this compound C->D E Incubate for 72 hours D->E F Perform Luciferase Assay E->F G Data Analysis (Calculate EC50) F->G cluster_resistance_selection Resistance Selection Logical Flow Start Stable HCV Replicon Cell Line Treat Treat with High Concentrations of this compound (10x, 100x EC50) Start->Treat Select Select for Resistant Colonies Treat->Select Isolate Isolate and Expand Resistant Colonies Select->Isolate Sequence Sequence NS5A Gene to Identify Mutations Isolate->Sequence Confirm Confirm Resistance by Re-testing Mutant Replicons Sequence->Confirm

References

Quantitative Analysis of Pibrentasvir in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pibrentasvir is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, which is essential for viral RNA replication.[1] It is a key component of the pangenotypic combination therapy used to treat chronic HCV infections.[2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies during drug development and clinical use. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[4] An alternative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is also presented.

Analytical Methods Overview

The primary method for the quantification of this compound in biological fluids is LC-MS/MS.[2][3][4] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug. Another described method is RP-HPLC with UV detection, which can be a viable alternative in certain laboratory settings.[5]

Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. The most common techniques for this compound analysis are protein precipitation and liquid-liquid extraction.[2][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of this compound in human plasma.

Table 1: LC-MS/MS Method Performance

ParameterMethod 1[3]Method 2[4]Method 3[6]
Linearity Range 0.25–1000 ng/mL50.0–10,000.0 pg/mL0.25–1000 ng/mL
Internal Standard This compound-d4Glecaprevir-13C-d7Isotopically labeled PIB
Accuracy Acceptable99.4–1207.1% (between-run)-7.48% to -1.46% (inter-assay)
Precision Acceptable1.1–3.8% (between-run)3.20% to 9.80% (inter-assay)
Recovery Not explicitly stated93.5 ± 1.8%Not explicitly stated
Matrix Effect NegligibleNo significant effectNegligible (106%)

Table 2: RP-HPLC Method Performance

ParameterMethod 1[5]
Linearity Range 0.06 μg/mL–0.9 μg/mL
Internal Standard Voxilaprevir
Accuracy 2.17-6.26% (% CV)
Precision 2.17-6.26% (% CV)
Recovery 93.85%
Matrix Effect Not explicitly stated

Experimental Protocols

Protocol 1: LC-MS/MS Method with Protein Precipitation

This protocol is based on a validated method for the simultaneous quantification of glecaprevir and this compound in human plasma.[3]

1. Materials and Reagents:

  • This compound and its isotopically labeled internal standard (e.g., this compound-d4)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation Workflow:

G plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (e.g., this compound-d4) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS Sample Preparation using Protein Precipitation.

3. Chromatographic Conditions:

  • LC System: API 6500+ interfaced with an LC-30[6]

  • Column: Zorbax Eclipse C18[6]

  • Mobile Phase A: 0.1% formic acid in water[6]

  • Mobile Phase B: 0.1% formic acid in 80:20 acetonitrile:water[6]

  • Gradient: A gradient elution from Mobile Phase A to Mobile Phase B[6]

  • Flow Rate: Not explicitly stated

  • Injection Volume: Not explicitly stated

  • Column Temperature: Not explicitly stated

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 6500+ (Sciex)[6]

  • Ionization Mode: Positive Ionization[6]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 557.5 → 871.4 m/z[6]

    • This compound-IS: 561.5 → 629.3 m/z[6]

5. Stability:

  • This compound in plasma is stable for at least six freeze-thaw cycles.[3]

  • Stable at room temperature for up to 67 hours.[3]

  • Stable in whole blood at room temperature for 24 hours.[3]

Protocol 2: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is based on a validated method for the simultaneous quantification of glecaprevir and this compound in human plasma.[4]

1. Materials and Reagents:

  • This compound and an appropriate internal standard (e.g., Glecaprevir-13C-d7)

  • Human plasma

  • 5 mM Sodium Dihydrogen Phosphate (NaH2PO4) solution

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

2. Sample Preparation Workflow:

G plasma Plasma Sample (100 µL) is Add Internal Standard (50 µL) plasma->is buffer Add 5 mM NaH2PO4 (100 µL) is->buffer extract Add Ethyl Acetate (3.0 mL) & Vortex (10 min) buffer->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS Sample Preparation using Liquid-Liquid Extraction.

3. Chromatographic Conditions:

  • LC System: Not explicitly stated

  • Column: Agilent TC-C18 (4.6 x 75 mm, 3.5 µm)[4]

  • Mobile Phase: 5 mM ammonium acetate: Acetonitrile (20:80 v/v)[4]

  • Flow Rate: 0.5 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: 40°C[4]

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: Not explicitly stated

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 557.51 → 210.40 m/z[4]

5. Stability:

  • Stock solutions of this compound in methanol were stable for at least 25 days at 2-8°C.[4]

  • This compound in plasma was found to be stable throughout the experiment.[7]

Protocol 3: RP-HPLC Method with Protein Precipitation

This protocol is based on a validated method for the simultaneous determination of glecaprevir and this compound in rat plasma.[5]

1. Materials and Reagents:

  • This compound and an appropriate internal standard (e.g., Voxilaprevir)

  • Rat plasma

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Sample Preparation Workflow:

G plasma Plasma Sample (250 µL) extract Add Extraction Solvent with IS (Acetonitrile:0.1% Formic Acid, 50:50, v/v) plasma->extract vortex Vortex (20 min) extract->vortex centrifuge Centrifuge (4000 rpm, 5 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject

References

Application Notes and Protocols: Utilizing Pibrentasvir to Study Mechanisms of HCV Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health concern. The HCV nonstructural protein 5A (NS5A) is a phosphoprotein that is essential for the viral life cycle, playing critical roles in both the replication of the viral genome and the assembly of new, infectious virions.[1][2] Pibrentasvir is a potent, pan-genotypic NS5A inhibitor that has demonstrated high efficacy in clinical settings.[3][4] Its mechanism of action involves binding to NS5A and disrupting its normal functions, thereby inhibiting viral replication and assembly.[3][5] This property makes this compound not only a powerful therapeutic agent but also a valuable research tool for elucidating the intricate mechanisms of HCV assembly. These application notes provide detailed protocols and data for utilizing this compound to investigate the assembly of HCV.

Mechanism of Action of this compound in HCV Assembly

This compound is a direct-acting antiviral agent that targets the HCV NS5A protein.[3] NS5A is a multifunctional protein that interacts with other viral proteins and host cell factors to orchestrate the formation of the viral replication complex and the subsequent assembly of progeny virions.[1][2] One of the key roles of NS5A in assembly is its interaction with the HCV core protein, which forms the viral capsid.[6] This interaction is crucial for the envelopment of the newly synthesized viral RNA into nucleocapsids.[6] this compound is thought to bind to domain I of NS5A, inducing a conformational change that disrupts its ability to interact with the core protein and other essential host factors, thereby blocking a critical step in the formation of new virus particles.

dot

cluster_hcv_lifecycle HCV Life Cycle cluster_assembly Virion Assembly cluster_inhibition Mechanism of this compound Inhibition HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Formation of Replication Complex NS5A NS5A RNA Replication->NS5A Newly synthesized viral RNA Core Protein Core Protein NS5A->Core Protein Interaction Disrupted NS5A-Core Interaction Disrupted NS5A-Core Interaction NS5A->Disrupted NS5A-Core Interaction Conformational Change Nucleocapsid Formation Nucleocapsid Formation Core Protein->Nucleocapsid Formation Virion Budding & Release Virion Budding & Release Nucleocapsid Formation->Virion Budding & Release This compound This compound This compound->NS5A Block in Assembly Block in Assembly Disrupted NS5A-Core Interaction->Block in Assembly

Caption: Mechanism of this compound in disrupting HCV assembly.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes
HCV GenotypeReplicon SystemEC50 (pM)
1aSubgenomic1.8
1bSubgenomic4.3
2aSubgenomic5.0
2bChimeric2.8
3aChimeric2.5
4aChimeric1.4
5aChimeric2.0
6aChimeric1.9
Data summarized from Ng et al., 2017.[3]
Table 2: this compound Resistance Profile in HCV Genotype 1a
Amino Acid SubstitutionFold Change in EC50
Y93H6.7
Q30D94
H58D + Y93H2,238
Data summarized from a study by Ng and colleagues.[7]

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound Potency Determination

This protocol describes the use of a stable subgenomic HCV replicon cell line to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stable HCV replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 pM to 100 nM. Include a DMSO-only control.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

dot

cluster_workflow HCV Replicon Assay Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_dilutions Prepare Serial Dilutions of this compound incubate1->prepare_dilutions treat_cells Treat Cells with this compound and DMSO Control prepare_dilutions->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 luciferase_assay Perform Luciferase Assay incubate2->luciferase_assay data_analysis Analyze Data and Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the EC50 of this compound.

Protocol 2: In Vitro Selection of this compound-Resistant HCV Replicons

This protocol outlines a method for selecting this compound-resistant HCV replicons in cell culture to identify resistance-associated substitutions (RASs).

Materials:

  • Huh-7 cells harboring a wild-type HCV replicon.

  • Culture medium with and without G418.

  • This compound.

  • 6-well plates and larger culture flasks.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Sanger sequencing or next-generation sequencing services.

Procedure:

  • Initial Plating: Plate the HCV replicon cells in 6-well plates in the presence of a range of this compound concentrations, typically starting from 10-fold to 100-fold the EC50.[3]

  • Colony Selection: Maintain the cells under drug pressure, changing the medium every 3-4 days, until resistant colonies emerge (typically 3-4 weeks).

  • Expansion of Resistant Colonies: Isolate individual resistant colonies using cloning cylinders or by picking and expand them in the presence of the selection concentration of this compound.

  • RNA Extraction and Sequencing: Once the resistant cell lines are established, extract total RNA. Amplify the NS5A coding region using RT-PCR.

  • Sequence Analysis: Sequence the amplified NS5A PCR product to identify mutations compared to the wild-type replicon sequence.

dot

cluster_workflow Resistance Selection Workflow start Start plate_cells Plate HCV Replicon Cells with this compound start->plate_cells select_colonies Select for Resistant Colonies (3-4 weeks) plate_cells->select_colonies expand_colonies Isolate and Expand Resistant Colonies select_colonies->expand_colonies extract_rna Extract RNA from Resistant Cell Lines expand_colonies->extract_rna rt_pcr RT-PCR Amplification of NS5A extract_rna->rt_pcr sequence_ns5a Sequence NS5A Gene rt_pcr->sequence_ns5a analyze_mutations Analyze for Resistance-Associated Substitutions sequence_ns5a->analyze_mutations end End analyze_mutations->end

References

Application Note: Determination of Pibrentasvir EC50 Values Using a Cell-Based HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the 50% effective concentration (EC50) of Pibrentasvir, a potent Hepatitis C Virus (HCV) NS5A inhibitor. The primary method described utilizes a human hepatoma cell line (Huh-7) harboring a stable HCV replicon that expresses a luciferase reporter gene. Inhibition of HCV replication by this compound is quantified by a reduction in luciferase activity. Additionally, a protocol for a standard cytotoxicity assay (MTT) is included to assess the compound's effect on host cell viability, allowing for the determination of the 50% cytotoxic concentration (CC50) and the subsequent calculation of the selectivity index (SI).

This compound Mechanism of Action

This compound is a direct-acting antiviral (DAA) agent that specifically targets the HCV non-structural protein 5A (NS5A). NS5A is a critical, multi-functional phosphoprotein essential for viral RNA replication and the assembly of new virus particles (virions).[1][2] this compound disrupts the function of NS5A, thereby inhibiting both the replication of the viral genome and the subsequent assembly and maturation of infectious viral particles.[3][4] This targeted action halts the viral life cycle, leading to a rapid decline in viral load.

cluster_cell Hepatocyte (Huh-7 Cell) HCV_RNA Viral RNA Replication (NS3-NS5B Replicase Complex) NS5A NS5A Protein HCV_RNA->NS5A requires Assembly Virion Assembly & Maturation NS5A->Assembly essential for Release New HCV Virions Assembly->Release This compound This compound This compound->NS5A Inhibits

Caption: this compound inhibits HCV by targeting the NS5A protein.

Experimental Protocols

Two primary assays are required: an antiviral assay to determine the EC50 and a cytotoxicity assay to determine the CC50.

Protocol 1: HCV Replicon Assay for this compound EC50 Determination

This protocol uses an HCV replicon cell line that contains a subgenomic HCV RNA sequence linked to a luciferase reporter gene. The level of luciferase expression is directly proportional to the rate of HCV RNA replication.[5][6]

Materials:

  • Huh-7 cells harboring a licensed HCV genotype 1b (or other relevant genotype) luciferase reporter replicon.

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution.

  • G418 (Geneticin) for selection.

  • Trypsin-EDTA.

  • This compound (analytical grade).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer plate reader.

Methodology:

  • Cell Culture: Maintain the HCV replicon Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to ensure replicon maintenance. Culture at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: The day before the assay, trypsinize and count the cells. Seed the cells into 96-well white, clear-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium without G418.[7] Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, create a serial dilution series of this compound in culture medium. A typical 10-point, 3-fold dilution series might start from 10 nM down to the picomolar range.[1] Include a "no-drug" (vehicle control, 0.5% DMSO) and "no-cell" (background) control.

  • Compound Addition: Carefully remove the medium from the cell plates and add 100 µL of the prepared this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and measure the luminescence using a plate reader.[5][8]

Protocol 2: MTT Assay for Cell Viability (CC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]

Materials:

  • Huh-7 cells (the same line used for the replicon assay).

  • Complete culture medium (as described above, without G418).

  • This compound and DMSO.

  • 96-well clear, flat-bottom tissue culture plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[11]

  • Microplate spectrophotometer (ELISA reader).

Methodology:

  • Cell Seeding: Seed Huh-7 cells in a 96-well clear plate at the same density and conditions as the antiviral assay (5 x 10³ to 1 x 10⁴ cells/well in 100 µL).[11]

  • Compound Addition: Add the same serial dilutions of this compound to the cells as in the EC50 assay.

  • Incubation: Incubate the plate for 72 hours (to match the EC50 assay duration) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[9][12]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.[9][11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12] Incubate overnight at 37°C or shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

Experimental Workflow Diagram

cluster_EC50 Antiviral Assay (EC50) cluster_CC50 Cytotoxicity Assay (CC50) cluster_analysis Start Start: Prepare Huh-7 Replicon Cell Suspension Seed_EC50 Seed Cells in White 96-Well Plate Start->Seed_EC50 Seed_CC50 Seed Cells in Clear 96-Well Plate Start->Seed_CC50 Incubate1_EC50 Incubate Overnight Seed_EC50->Incubate1_EC50 AddDrug_EC50 Add this compound Serial Dilutions Incubate1_EC50->AddDrug_EC50 Incubate2_EC50 Incubate 72 hours AddDrug_EC50->Incubate2_EC50 Luciferase Add Luciferase Reagent & Measure Luminescence Incubate2_EC50->Luciferase Analyze Data Analysis: Non-linear Regression Luciferase->Analyze Incubate1_CC50 Incubate Overnight Seed_CC50->Incubate1_CC50 AddDrug_CC50 Add this compound Serial Dilutions Incubate1_CC50->AddDrug_CC50 Incubate2_CC50 Incubate 72 hours AddDrug_CC50->Incubate2_CC50 MTT Add MTT Reagent & Incubate 4 hours Incubate2_CC50->MTT Solubilize Add Solubilization Solution MTT->Solubilize Absorbance Measure Absorbance (570 nm) Solubilize->Absorbance Absorbance->Analyze Results Calculate EC50, CC50, and Selectivity Index (SI) Analyze->Results

Caption: Parallel workflow for EC50 and CC50 determination.

Data Analysis

  • Normalization: For the EC50 assay, normalize the data by setting the average luminescence of the vehicle-only control wells to 100% activity (0% inhibition) and the background (no-cell) wells to 0% activity (100% inhibition). For the CC50 assay, set the vehicle-only control wells to 100% viability and background wells to 0% viability.

  • Curve Fitting: Plot the normalized percent inhibition (for EC50) or percent viability (for CC50) against the log concentration of this compound.

  • EC50/CC50 Calculation: Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the curve and calculate the EC50 and CC50 values.[13][14] This can be performed using software such as GraphPad Prism.

  • Selectivity Index (SI): Calculate the SI to evaluate the therapeutic window of the compound.

    • SI = CC50 / EC50

    • A higher SI value indicates greater selectivity of the compound for its antiviral target over host cells.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

CompoundTarget GenotypeEC50 (pM)CC50 (µM)Selectivity Index (SI)
This compoundHCV Genotype 1b1.5> 50> 33,333
This compoundHCV Genotype 3a0.8> 50> 62,500
Reference DrugHCV Genotype 1bValueValueValue

Note: EC50 values are hypothetical but based on published ranges for this compound, which can be between 0.5 and 4.3 pM against various HCV genotypes.[1]

References

Troubleshooting & Optimization

Optimizing Pibrentasvir solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Pibrentasvir for cell culture experiments.

Troubleshooting Guide

Researchers may encounter challenges with this compound solubility and precipitation in aqueous cell culture media. This guide provides solutions to common issues.

Issue 1: this compound Precipitation Upon Dilution in Aqueous Media

This compound is a poorly soluble compound and can precipitate when a concentrated DMSO stock solution is diluted into aqueous cell culture medium.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2] A preliminary DMSO toxicity test on your specific cell line is recommended.

  • Pre-warm Media: Warm the cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility.[3]

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform serial dilutions in pre-warmed media.

  • Increase Serum Concentration: If your experimental conditions allow, increasing the serum concentration in the medium can help stabilize the compound and prevent precipitation.

  • Vortexing/Mixing: Immediately after adding the this compound stock solution to the medium, vortex or mix it thoroughly to ensure rapid and uniform dispersion.

Issue 2: Inconsistent Experimental Results

Inconsistent results can arise from variability in the preparation of this compound working solutions.

Solutions:

  • Freshly Prepare Working Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid degradation.

  • Consistent Stock Solution Preparation: Adhere to a standardized protocol for preparing the initial DMSO stock solution to ensure concentration consistency.

  • Verify Stock Solution Integrity: If you suspect issues with the stock solution, its integrity can be checked using analytical methods such as HPLC.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common organic solvents. This data is crucial for preparing appropriate stock solutions.

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)
DMSO2018.00
Dimethyl Formamide (DMF)2522.45
Ethanol109.00

Data sourced from product information sheets.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.1132 mg of this compound (Molecular Weight: 1113.2 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 100 µL of DMSO for every 1.1132 mg of this compound.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculating Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution.

  • Dilution: In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Mixing: Immediately after adding the stock solution, cap the tube and vortex gently or invert the tube several times to ensure thorough mixing and minimize precipitation.

  • Application to Cells: Use the freshly prepared working solution to treat your cells as per your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a direct-acting antiviral agent that inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[8][9] NS5A is a phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[10] By binding to NS5A, this compound blocks its function, thereby inhibiting viral replication and assembly.[10]

Q2: What is the recommended final concentration of DMSO in cell culture experiments with this compound?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1][2] The exact tolerance to DMSO can vary between cell lines, so it is advisable to perform a DMSO toxicity curve for your specific cell line to determine the maximum non-toxic concentration.

Q3: How should I store this compound stock solutions?

This compound stock solutions in DMSO should be stored in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[7]

Q4: Can this compound be used in cell lines other than liver-derived cells?

While this compound is primarily studied in the context of HCV infection in liver cells, its effects on other cell types may be of interest for various research purposes. A study has shown that the 50% cytotoxic concentration (CC50) of this compound in HepG2 and MT4 cell lines was greater than 10,000,000 pM, indicating a high therapeutic index.[11] However, it is crucial to perform cytotoxicity assays to determine the appropriate non-toxic concentration range for any new cell line being investigated.

Visualizations

HCV NS5A Signaling Pathway Inhibition by this compound

HCV_NS5A_Pathway cluster_virus HCV Replication Cycle cluster_drug Drug Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Cleavage Replication_Complex Replication Complex (with NS5B, Host Factors) NS5A->Replication_Complex Essential for formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly Role in assembly Replication_Complex->HCV_RNA RNA Replication New_Virion New HCV Virion Virion_Assembly->New_Virion This compound This compound This compound->NS5A Inhibits

Caption: this compound inhibits HCV replication by targeting the NS5A protein.

Experimental Workflow: Preparing this compound for Cell Culture

Pibrentasvir_Workflow start Start weigh Weigh this compound (crystalline solid) start->weigh dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Vortex/Mix Thoroughly dilute->mix treat Treat Cells mix->treat end End treat->end

Caption: Workflow for preparing this compound working solutions.

References

Troubleshooting the emergence of Pibrentasvir resistance in HCV replicons

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the emergence of Pibrentasvir resistance in Hepatitis C Virus (HCV) replicons. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a direct-acting antiviral (DAA) agent that targets the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new virus particles.[1][2] this compound inhibits these functions, thereby stopping the virus from multiplying.[3][4] It is known for its pan-genotypic activity, meaning it is effective against multiple HCV genotypes.[5][6]

Q2: How does resistance to this compound emerge in HCV replicons?

Resistance to this compound, and other NS5A inhibitors, arises from specific amino acid substitutions in the NS5A protein.[7][8] These changes, known as resistance-associated substitutions (RASs), can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect.[7] While some RASs may exist naturally in the viral population at low levels, the selective pressure of the drug promotes the growth of these resistant variants.[7]

Q3: What are the most common RASs associated with this compound resistance?

While this compound is designed to be effective against many common NS5A RASs that confer resistance to other inhibitors, specific substitutions can still lead to reduced susceptibility.[3][9] In vitro studies with HCV replicons have identified certain key RASs. For genotype 1a, substitutions such as Q30D, Y93D/H/N, and a combination of H58D + Y93H have been observed to reduce susceptibility to this compound.[2] It's important to note that often, a combination of multiple substitutions is required to confer significant resistance to this compound, unlike some earlier generation NS5A inhibitors where single substitutions could have a large effect.[9]

Q4: What is an HCV replicon system and why is it used to study drug resistance?

An HCV replicon is a self-replicating piece of HCV RNA that can be introduced into cultured liver cells (typically Huh-7 cells).[10][11][12] These replicons contain the viral genes necessary for RNA replication (like NS5A) but lack the genes for producing infectious virus particles, making them a safe and effective tool for studying the viral replication cycle and the effects of antiviral drugs in a controlled laboratory setting.[12][13] They are the workhorses for discovering and evaluating the inhibitory activity of DAAs and for selecting and characterizing drug-resistant variants.[12][13]

Troubleshooting Guides

Guide 1: HCV Replicon Assay Failure or High Variability

Problem: Low or no signal (e.g., luciferase activity) in your replicon assay, or high variability between replicates.

Potential Cause Troubleshooting Step
Low Transfection Efficiency Optimize your electroporation or lipid-based transfection protocol for Huh-7 cells. Ensure the quality and concentration of the in vitro transcribed replicon RNA are optimal. Use of highly permissive cell lines, such as Huh-7.5, can also improve results.[9]
Cell Health Issues Ensure Huh-7 cells are healthy, not overgrown, and within a low passage number. Cell passages can significantly affect replicon replication efficiency.[10] Maintain consistent cell culture conditions.
Replicon Integrity Verify the integrity of your replicon RNA on a gel before transfection. Degradation of the RNA will lead to failed replication.
Suboptimal Replicon Construct Some HCV isolates require adaptive mutations to replicate efficiently in cell culture.[10] If using a new replicon, it may need to be optimized.
Reagent Issues Check the expiration dates and storage conditions of all reagents, including cell culture media, transfection reagents, and assay components.
Guide 2: No Resistant Colonies in a Resistance Selection Experiment

Problem: After treating replicon-containing cells with this compound, no resistant colonies are growing.

Potential Cause Troubleshooting Step
Drug Concentration Too High This compound is highly potent.[5][6] A concentration that is too high may completely inhibit all replication, preventing the emergence of any resistant variants. Perform a dose-response curve to determine the EC50 and use concentrations relative to the EC50 (e.g., 10x or 100x EC50) for selection.[1]
Insufficient Number of Cells The frequency of pre-existing resistant variants can be very low. Ensure you are plating a sufficient number of cells (e.g., 1 million or more) to increase the probability of selecting for a resistant mutant.[1]
Selection Period Too Short Resistant colonies may take several weeks to grow to a size that is visible for picking. Ensure an adequate incubation period with the selective agent.
High Fitness Cost of Resistance The RASs that confer resistance to this compound may also reduce the replication fitness of the virus, making it difficult for these colonies to grow. Consider using a lower, less stringent selection pressure.
Guide 3: Unexpected Sequencing Results for RASs

Problem: Sequencing of resistant colonies reveals no known RASs, or the results are ambiguous.

Potential Cause Troubleshooting Step
Poor Quality Sequencing Data Ensure the PCR amplification of the NS5A region is clean and specific. Poor quality PCR products can lead to messy sequencing reads. Properly clean up PCR products to remove residual primers and salts.[14]
Mixed Population The picked "colony" may not be clonal and could contain a mixed population of viral sequences. Consider subcloning the PCR product before sequencing or using next-generation sequencing (NGS) to identify minor variants.
Novel RASs It is possible to select for novel resistance mutations. If you have clean sequencing data showing a novel substitution, you will need to confirm its role in resistance by introducing it into a wild-type replicon via site-directed mutagenesis and then performing a phenotypic assay to measure the change in EC50.
Technical Errors in Sequencing If results are consistently poor, consider issues with the sequencing primer, the sequencing reaction itself, or the capillary electrophoresis. Consult with your sequencing facility for troubleshooting.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and the fold-change in resistance conferred by specific NS5A substitutions.

Table 1: In Vitro Activity of this compound against HCV Genotypes

HCV GenotypeEC50 Range (pM)
1a1.4 - 5.0
1b1.4 - 5.0
2a1.4 - 5.0
2b1.4 - 5.0
3a1.4 - 5.0
4a1.4 - 5.0
5a1.4 - 5.0
6a1.4 - 5.0
(Data sourced from in vitro replicon studies)[5][6]

Table 2: Fold-Change in this compound EC50 for Selected NS5A RASs in Genotype 1a Replicons

NS5A SubstitutionFold-Change in EC50
Y93H~7
Y93N~7
(Data indicates that single Y93 substitutions have a modest impact on this compound susceptibility)[1]

Experimental Protocols

Protocol 1: HCV Replicon-Based Antiviral Assay

This protocol outlines a general procedure for testing the antiviral activity of a compound like this compound using a luciferase-based HCV replicon assay.

  • Cell Plating: Seed Huh-7 cells harboring a luciferase reporter HCV replicon (e.g., genotype 1b) in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HCV inhibitor).

  • Treatment: Add the diluted compounds to the plated cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Resistance Selection in a Stable Replicon Cell Line

This protocol describes how to select for this compound-resistant HCV replicons.

  • Cell Plating: Plate a large number of stable HCV replicon cells (e.g., 1 x 10^6 cells) in a 150-mm culture dish.

  • Drug Selection: Add this compound to the culture medium at a concentration of 10x or 100x the EC50. Also include the appropriate concentration of G418 to maintain the replicon.

  • Incubation and Monitoring: Incubate the cells, changing the medium with fresh drug every 3-4 days. Monitor the plates for the formation of resistant cell colonies over 3-4 weeks.

  • Colony Picking: Once colonies are visible, wash the plate with PBS and use cloning cylinders or a pipette tip to isolate individual colonies.

  • Expansion: Expand each colony in a separate culture vessel in the presence of the selection drug.

  • RNA Extraction and Sequencing: Once a sufficient number of cells are grown, extract total RNA. Perform RT-PCR to amplify the NS5A region, and then sequence the PCR product to identify mutations.

Visualizations

pibrentasvir_moa cluster_hcv HCV Life Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_protein NS5A Protein Polyprotein->NS5A_protein Processing Replication_Complex Replication Complex NS5A_protein->Replication_Complex Forms Virion_Assembly Virion Assembly NS5A_protein->Virion_Assembly Mediates New_HCV_RNA New Viral RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Release This compound This compound This compound->NS5A_protein Binds to and Inhibits

Caption: Mechanism of action of this compound on the HCV life cycle.

resistance_selection_workflow start Start with Stable HCV Replicon Cell Line culture_cells Culture cells with This compound (10x or 100x EC50) start->culture_cells monitor_colonies Monitor for Resistant Colony Formation (3-4 weeks) culture_cells->monitor_colonies pick_colonies Isolate and Expand Individual Colonies monitor_colonies->pick_colonies extract_rna Extract Total RNA pick_colonies->extract_rna rt_pcr RT-PCR of NS5A Region extract_rna->rt_pcr sequencing Sanger or Next-Gen Sequencing of PCR Product rt_pcr->sequencing analyze_data Analyze Sequencing Data to Identify RASs sequencing->analyze_data end Characterize Phenotype of Identified RASs analyze_data->end

Caption: Experimental workflow for selecting this compound-resistant HCV replicons.

troubleshooting_logic start Replicon Experiment Yields Unexpected Results q1 Is the issue low/no replicon signal? start->q1 q2 Are no resistant colonies growing? q1->q2 No a1 Troubleshoot: - Transfection Efficiency - Cell Health - Replicon Integrity q1->a1 Yes q3 Are sequencing results ambiguous? q2->q3 No a2 Troubleshoot: - Drug Concentration - Cell Number - Selection Period q2->a2 Yes a3 Troubleshoot: - Sequencing Quality - Mixed Populations - Novel Mutations q3->a3 Yes

Caption: A logical flow for troubleshooting common issues in replicon experiments.

References

How to minimize off-target effects of Pibrentasvir in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of Pibrentasvir in cellular assays. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, pan-genotypic direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a phosphoprotein crucial for viral RNA replication and virion assembly.[1] By inhibiting NS5A, this compound disrupts the formation of the HCV replicase complex and the maturation of infectious viral particles.[1]

Q2: What are the known off-target effects of this compound observed in vitro?

In vitro studies have identified that this compound can inhibit several host proteins, which may lead to off-target effects in cellular assays. These include:

  • P-glycoprotein (P-gp): An efflux transporter.

  • Breast Cancer Resistance Protein (BCRP): Another efflux transporter.

  • Organic Anion Transporting Polypeptide 1B1 (OATP1B1): A hepatic uptake transporter.[3]

  • Cytochrome P450 (CYP) enzymes (CYP3A and CYP1A2): this compound is considered a weak inhibitor of these metabolic enzymes.[4][5]

  • Uridine Glucuronosyltransferase (UGT) 1A1: this compound is also a weak inhibitor of this enzyme involved in drug metabolism.[4][5]

Q3: How can I minimize the risk of observing off-target effects in my cellular assays?

To minimize off-target effects, it is crucial to work within a concentration window that is sufficient for on-target NS5A inhibition but below the concentrations that significantly impact host proteins. Based on available in vitro data, this compound exhibits potent anti-HCV activity at picomolar to low nanomolar concentrations, while its off-target effects generally occur at higher micromolar concentrations.

This compound Potency and Off-Target Inhibition Data

The following tables summarize the effective concentrations for on-target activity and the inhibitory concentrations for known off-target interactions of this compound.

Table 1: On-Target Activity of this compound against HCV Genotypes

HCV GenotypeEC50 Range (pM)
Genotypes 1-61.4 - 5.0

Data from in vitro replicon assays.[2]

Table 2: Off-Target Inhibitory Activity of this compound

Off-Target ProteinIC50 (µM)
P-glycoprotein (P-gp)0.036
Breast Cancer Resistance Protein (BCRP)14
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)1.3
Cytochrome P450 3A (CYP3A)Weak Inhibition
Cytochrome P450 1A2 (CYP1A2)Weak Inhibition
Uridine Glucuronosyltransferase (UGT) 1A1Weak Inhibition

Data from in vitro inhibition assays.[3][4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with this compound and helps to distinguish between on-target and off-target effects.

Issue 1: Unexpected Cytotoxicity

Possible Cause:

  • High this compound Concentration: Exceeding the therapeutic window may lead to off-target toxicity.

  • Cell Line Sensitivity: The cell line used may be particularly sensitive to the inhibition of P-gp, BCRP, or OATP1B1.

Troubleshooting Steps:

  • Verify Concentration: Double-check the calculations for your this compound working solutions.

  • Perform a Dose-Response Curve: Determine the cytotoxic concentration 50 (CC50) in your specific cell line and compare it to the EC50 for HCV inhibition. A large therapeutic index (CC50/EC50) suggests on-target activity at effective concentrations.

  • Use a Control Cell Line: If available, use a parental cell line that does not express the off-target transporter of concern (e.g., a cell line with low P-gp expression) to see if cytotoxicity is reduced.

Issue 2: Inconsistent Antiviral Activity

Possible Cause:

  • Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect assay results.

  • P-gp or BCRP Efflux: If using a cell line with high expression of these transporters, this compound may be actively pumped out of the cells, reducing its effective intracellular concentration.

Troubleshooting Steps:

  • Standardize Assay Conditions: Ensure consistent cell seeding density and use cells within a defined passage number range.

  • Evaluate Transporter Expression: Characterize the expression levels of P-gp and BCRP in your cell line.

  • Use a Transporter Inhibitor: As a control experiment, co-administer a known P-gp or BCRP inhibitor (that does not affect HCV replication on its own) to see if the antiviral activity of this compound is restored.

Experimental Protocols

Protocol 1: Determining the On-Target Potency (EC50) of this compound in an HCV Replicon Assay

Objective: To determine the concentration of this compound that inhibits 50% of HCV replicon replication.

Materials:

  • HCV replicon-containing cell line (e.g., Huh-7 cells harboring a luciferase-reporter HCV replicon)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Seed the HCV replicon cells in a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for 48-72 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase readings to the vehicle control and plot the percentage of inhibition against the this compound concentration.

  • Calculate the EC50 value using a non-linear regression analysis.

Protocol 2: Assessing Off-Target P-glycoprotein (P-gp) Inhibition using a Rhodamine 123 Efflux Assay

Objective: To determine if this compound inhibits the efflux of a known P-gp substrate.

Materials:

  • A cell line with high P-gp expression (e.g., MDCK-MDR1 or Caco-2)

  • Control cell line with low P-gp expression (e.g., MDCK parental)

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • This compound

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Seed both high and low P-gp expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with various concentrations of this compound or the positive control (Verapamil) for 30-60 minutes.

  • Add Rhodamine 123 to all wells and incubate for a further 60-90 minutes.

  • Wash the cells with cold PBS to remove extracellular dye.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader, or analyze the cells by flow cytometry.

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected Result in Cellular Assay check_conc Verify this compound Concentration start->check_conc check_conditions Standardize Assay Conditions start->check_conditions Inconsistent Results check_conc->start Concentration Incorrect (Correct and Repeat) dose_response Perform Dose-Response (EC50 vs. CC50) check_conc->dose_response Concentration Correct control_cell_line Use Control Cell Line (e.g., low transporter expression) dose_response->control_cell_line on_target Likely On-Target Effect control_cell_line->on_target Effect Absent in Control off_target Potential Off-Target Effect control_cell_line->off_target Effect Persists transporter_expression Assess Transporter Expression (P-gp/BCRP) check_conditions->transporter_expression transporter_inhibitor Co-administer Transporter Inhibitor transporter_expression->transporter_inhibitor transporter_inhibitor->on_target Activity Restored transporter_inhibitor->off_target No Change

Caption: Troubleshooting workflow for unexpected results in this compound cellular assays.

signaling_pathway cluster_hcv HCV Life Cycle & this compound Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Cleavage Replicase_Complex Replicase Complex (RNA Replication) NS5A->Replicase_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly This compound This compound This compound->Inhibition Inhibition->NS5A Inhibits

Caption: this compound's mechanism of action targeting HCV NS5A.

off_target_logic cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects This compound This compound NS5A HCV NS5A This compound->NS5A pM-nM Range Pgp P-gp This compound->Pgp µM Range BCRP BCRP This compound->BCRP µM Range OATP1B1 OATP1B1 This compound->OATP1B1 µM Range CYP_UGT CYP/UGT Enzymes This compound->CYP_UGT Weak Inhibition Antiviral_Activity Antiviral Activity NS5A->Antiviral_Activity Altered_Transport Altered Drug/Substrate Transport Pgp->Altered_Transport BCRP->Altered_Transport OATP1B1->Altered_Transport Altered_Metabolism Altered Drug/Substrate Metabolism CYP_UGT->Altered_Metabolism

Caption: On-target versus potential off-target effects of this compound.

References

Development of Pibrentasvir prodrugs to enhance bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of Pibrentasvir prodrugs to enhance bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing prodrugs of this compound?

This compound (PIB) is a potent NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infection. However, its challenging physicochemical properties can limit its oral bioavailability. Prodrug strategies are employed to improve the solubility and pharmacokinetic profile of this compound, potentially leading to more effective drug delivery and patient outcomes. Specifically, research has focused on creating more soluble forms of the drug that can be efficiently absorbed in the gastrointestinal tract and then converted to the active this compound.[1][2][3][4]

Q2: What are the main prodrug strategies that have been explored for this compound?

Research has primarily focused on attaching solubilizing moieties to the benzimidazole nitrogen atoms of the this compound molecule. Two key strategies that have been identified are:

  • Phosphomethyl analogs: These prodrugs incorporate a phosphate group, which is cleaved by intestinal alkaline phosphatases to release the active drug.

  • Trimethyl-lock (TML) prodrugs: This approach also utilizes a phosphate moiety attached via an oxymethyl linkage, designed for rapid and complete release of this compound upon enzymatic cleavage in the body.[1][2][4]

Q3: How is the stability of this compound prodrugs assessed?

The hydrolytic stability of this compound prodrugs is a critical parameter to ensure that they remain intact until they reach the site of absorption. Stability is typically assessed in vitro by incubating the prodrug in various buffered solutions at different pH levels (e.g., pH 7) and in simulated intestinal fluids (e.g., FaSSIF and FeSSIF) to mimic physiological conditions. The rate of degradation of the prodrug and the appearance of the parent drug, this compound, are monitored over time using analytical techniques such as HPLC or LC-MS/MS.[1][2][4]

Q4: What animal models are used to evaluate the in vivo performance of this compound prodrugs?

The in vivo pharmacokinetic (PK) properties of this compound prodrugs have been evaluated in several animal models to assess their ability to enhance the systemic exposure of the parent drug. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the prodrugs. Commonly used animal models for these PK studies include mice, dogs, and monkeys.[1][2][4]

Data Presentation

Table 1: Solubility Data for this compound and its Prodrugs

CompoundSolubility in Aqueous Buffer (pH 7)Solubility in FESSIF (pH 5)
This compound (PIB)LowLow
Phosphomethyl ProdrugImprovedImproved
Trimethyl-lock (TML) ProdrugImprovedImproved
Note: Specific quantitative solubility data for the prodrugs is not publicly available in the provided search results. The table reflects the qualitative improvements mentioned in the literature.[1][2][4]

Table 2: Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration of Prodrugs

SpeciesProdrugThis compound CmaxThis compound AUC
MiceTrimethyl-lock (TML) ProdrugHighHigh
DogsTrimethyl-lock (TML) ProdrugHighHigh
MonkeysTrimethyl-lock (TML) ProdrugHighHigh
Note: Specific quantitative pharmacokinetic data (Cmax, AUC) for the prodrugs in different species is not publicly available in the provided search results. The table reflects the qualitative outcomes of "superior in vivo performance" and "high plasma concentrations" described in the literature.[1][2][4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Prodrug Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis This compound This compound (PIB) desymmetrization Desymmetrization This compound->desymmetrization functionalization Functionalization desymmetrization->functionalization prodrug This compound Prodrug functionalization->prodrug solubility Solubility Assay prodrug->solubility stability Stability Assay prodrug->stability pk_studies Pharmacokinetic Studies (Mice, Dogs, Monkeys) prodrug->pk_studies bioanalysis Bioanalysis (LC-MS/MS) pk_studies->bioanalysis pk_parameters Determine PK Parameters (Cmax, AUC) bioanalysis->pk_parameters bioavailability Assess Bioavailability pk_parameters->bioavailability

Caption: Experimental workflow for the development and evaluation of this compound prodrugs.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_conversion Intestinal Epithelium/Liver cluster_action Systemic Circulation & Target Cells prodrug This compound Prodrug (Oral Administration) dissolution Dissolution prodrug->dissolution absorption Intestinal Absorption dissolution->absorption enzyme Intestinal Alkaline Phosphatases absorption->enzyme conversion Enzymatic Cleavage enzyme->conversion Hydrolysis This compound Active this compound conversion->this compound circulation Systemic Circulation This compound->circulation hcv_replication HCV NS5A Inhibition circulation->hcv_replication

Caption: Mechanism of action of this compound prodrugs to enhance bioavailability.

Troubleshooting Guides

Issue 1: Low Yield During Prodrug Synthesis

  • Question: We are experiencing low yields during the synthesis of this compound prodrugs, particularly during the functionalization of the benzimidazole nitrogen. What could be the cause and how can we improve it?

  • Answer:

    • Potential Cause 1: Steric Hindrance: The this compound molecule is large and complex, which can lead to steric hindrance at the reaction site.

    • Troubleshooting:

      • Optimize reaction conditions such as temperature, reaction time, and solvent.

      • Consider using a less sterically hindered activating group for the prodrug moiety.

      • Employ a desymmetrization strategy to selectively functionalize one of the benzimidazole nitrogens, which has been shown to improve yields.[3]

    • Potential Cause 2: Competing Reactions: The presence of multiple reactive sites on the this compound molecule can lead to the formation of undesired byproducts.

    • Troubleshooting:

      • Utilize protecting groups to block other reactive sites during the functionalization step.

      • Purify intermediates at each step to remove byproducts before proceeding to the next reaction.

Issue 2: Inconsistent Results in In Vitro Stability Assays

  • Question: Our in vitro stability assays for a new this compound prodrug are showing high variability. What are the possible reasons for this?

  • Answer:

    • Potential Cause 1: Inconsistent pH of Buffer Solutions: Small variations in the pH of the incubation buffers can significantly impact the rate of hydrolytic cleavage of the prodrug.

    • Troubleshooting:

      • Prepare fresh buffers for each experiment and verify the pH immediately before use.

      • Ensure that the addition of the prodrug stock solution (which may be in an organic solvent) does not alter the final pH of the incubation mixture.

    • Potential Cause 2: Variability in Simulated Intestinal Fluids: The composition of simulated intestinal fluids (FaSSIF, FeSSIF) can vary between batches, affecting prodrug stability.

    • Troubleshooting:

      • Use a consistent and well-documented protocol for the preparation of simulated intestinal fluids.

      • Consider using commercially available standardized simulated fluid powders.

    • Potential Cause 3: Prodrug Precipitation: If the prodrug has limited solubility in the assay medium, it may precipitate, leading to inaccurate measurements of its degradation.

    • Troubleshooting:

      • Visually inspect the assay wells for any signs of precipitation.

      • Determine the solubility of the prodrug in the assay medium beforehand and ensure that the tested concentration is below the solubility limit.

Issue 3: Poor Correlation Between In Vitro Data and In Vivo Pharmacokinetics

  • Question: Our this compound prodrug showed good in vitro stability and solubility, but the in vivo pharmacokinetic study in rats resulted in low this compound exposure. What could explain this discrepancy?

  • Answer:

    • Potential Cause 1: Pre-systemic Metabolism: The prodrug may be rapidly metabolized in the gut wall or liver before it can be converted to the active this compound and reach systemic circulation.

    • Troubleshooting:

      • Conduct in vitro metabolism studies using intestinal and liver microsomes to assess the metabolic stability of the prodrug.

      • Consider co-administration with inhibitors of relevant metabolic enzymes in preclinical models to investigate the impact of first-pass metabolism.

    • Potential Cause 2: Efflux Transporter Activity: The prodrug may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestine, which actively pump the compound back into the gut lumen, limiting its absorption.

    • Troubleshooting:

      • Perform in vitro transporter assays (e.g., using Caco-2 cells) to determine if the prodrug is a substrate for common efflux transporters.

      • Evaluate the impact of co-administering a known P-gp inhibitor on the in vivo pharmacokinetics of the prodrug.

    • Potential Cause 3: Inefficient In Vivo Conversion: The enzymes responsible for cleaving the prodrug moiety may have lower activity in the animal model compared to what was predicted, leading to incomplete conversion to this compound.

    • Troubleshooting:

      • Measure the levels of both the prodrug and the parent drug in plasma to assess the conversion ratio.

      • Investigate the activity of the relevant enzymes (e.g., alkaline phosphatases) in the preclinical species used.

Issue 4: Challenges in Bioanalytical Method Development for Prodrug and Parent Drug

  • Question: We are having difficulty developing a reliable LC-MS/MS method for the simultaneous quantification of our this compound prodrug and the parent drug in plasma. What are some common pitfalls?

  • Answer:

    • Potential Cause 1: In-source Fragmentation of the Prodrug: The prodrug may be unstable in the ion source of the mass spectrometer and prematurely convert to the parent drug, leading to an overestimation of this compound and an underestimation of the prodrug.

    • Troubleshooting:

      • Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.

      • Use a stable isotope-labeled internal standard for both the prodrug and the parent drug to correct for any analytical variability.

    • Potential Cause 2: Poor Chromatographic Resolution: The prodrug and parent drug may have similar retention times, making it difficult to achieve baseline separation.

    • Troubleshooting:

      • Screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase compositions to optimize selectivity.

      • Adjust the gradient elution profile to improve the separation between the two analytes.

    • Potential Cause 3: Instability in Biological Matrix: The prodrug may be unstable in plasma samples, leading to its degradation during sample collection, processing, and storage.

    • Troubleshooting:

      • Add a stabilizing agent, such as an enzyme inhibitor, to the collection tubes.

      • Process samples on ice and store them at -80°C as quickly as possible.

      • Conduct thorough stability assessments of the analytes in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).

Experimental Protocols

1. In Vitro Hydrolytic Stability Assay

  • Objective: To determine the rate of hydrolysis of a this compound prodrug to the parent drug in aqueous buffers and simulated intestinal fluids.

  • Materials:

    • This compound prodrug

    • This compound reference standard

    • Phosphate buffered saline (PBS), pH 7.4

    • FaSSIF (Fasted State Simulated Intestinal Fluid)

    • FeSSIF (Fed State Simulated Intestinal Fluid)

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, LC-MS grade

    • 96-well plates

    • Incubator shaker

    • LC-MS/MS system

  • Methodology:

    • Prepare a stock solution of the this compound prodrug in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.

    • Prepare the incubation media (PBS, FaSSIF, FeSSIF).

    • Spike the prodrug stock solution into the pre-warmed (37°C) incubation media to a final concentration of 10 µM.

    • Incubate the plates at 37°C with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the concentrations of the remaining prodrug and the formed this compound using a validated LC-MS/MS method.

    • Calculate the half-life (t½) of the prodrug in each medium.

2. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of this compound following oral administration of a this compound prodrug to mice.

  • Materials:

    • This compound prodrug

    • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

    • Male BALB/c mice (8-10 weeks old)

    • Oral gavage needles

    • Blood collection tubes (e.g., EDTA-coated capillaries)

    • Centrifuge

    • LC-MS/MS system

  • Methodology:

    • Fast the mice overnight with free access to water.

    • Prepare a suspension or solution of the this compound prodrug in the vehicle at the desired concentration.

    • Administer a single oral dose of the prodrug formulation to the mice via oral gavage (e.g., 10 mg/kg).

    • At pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a designated number of mice per time point via retro-orbital or tail vein sampling.

    • Immediately place the blood samples into EDTA-coated tubes and keep on ice.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract the this compound and any remaining prodrug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentrations of the analytes using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.

3. Bioanalytical Method for Quantification of this compound and Prodrug in Plasma by LC-MS/MS

  • Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of a this compound prodrug and this compound in plasma.

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system (e.g., Waters Acquity UPLC).

    • MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 5500).

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Optimized for the prodrug, this compound, and their stable isotope-labeled internal standards.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ACN containing the internal standards.

    • Vortex for 1 minute.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Validation Parameters:

    • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

References

Technical Support Center: Pibrentasvir Dosage Refinement for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Pibrentasvir dosage for maximal inhibition in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct-acting antiviral agent that inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical phosphoprotein involved in viral RNA replication and virion assembly.[1][2] By binding to NS5A, this compound disrupts the formation of the HCV replicase complex and interferes with the assembly of new viral particles, thus potently inhibiting HCV replication.[1][2]

Q2: What are the reported EC50 values for this compound in cell culture?

A2: this compound exhibits pan-genotypic activity with very low picomolar to nanomolar 50% effective concentration (EC50) values in HCV replicon assays.[1][4] The specific EC50 can vary depending on the HCV genotype, the specific replicon system, and the presence of resistance-associated substitutions.[1][4]

Q3: How cytotoxic is this compound to cultured cells?

A3: this compound has demonstrated a high therapeutic index in vitro, with 50% cytotoxic concentration (CC50) values significantly higher than its effective concentrations. For instance, in an HCV genotype 1a replicon cell line, the CC50 value was reported to be greater than 32,000,000 pM, while in HepG2 and MT4 cell lines, the CC50 was greater than 10,000,000 pM.[1]

Q4: Does the presence of human plasma affect this compound's activity?

A4: Yes, the antiviral activity of this compound can be reduced in the presence of human plasma due to high plasma protein binding (>99.9%).[4][5] This should be taken into consideration when designing experiments that aim to mimic in vivo conditions.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against HCV Genotypes in Replicon Assays

HCV Genotype/SubtypeEC50 Range (pM)Reference
Genotypes 1-6 (Laboratory Isolates)0.5 - 4.3[1]
Genotypes 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a (Clinical & Laboratory Isolates)0.08 - 4.6 nM[4]
Genotype 1a-H771.8[5]
Genotype 1b-Con14.3[5]
Genotype 2a-JFH-15.0[5]

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineCC50 (pM)Therapeutic Index (CC50/EC50)Reference
HCV Genotype 1a Replicon Cell Line> 32,000,000> 10^7[1]
HepG2> 10,000,000Not Applicable[1]
MT4> 10,000,000Not Applicable[1]

Experimental Protocols

Protocol 1: Determination of this compound EC50 using an HCV Replicon Assay with Luciferase Reporter

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound using a stable HCV replicon cell line expressing a luciferase reporter.

Materials:

  • HCV replicon cells (e.g., Huh-7 derived) harboring a subgenomic replicon with a luciferase reporter gene.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic like G418).

  • This compound stock solution (in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HCV replicon cells in a complete medium without the selection antibiotic.

    • Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in a cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., from pM to µM range).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (another known HCV inhibitor).

    • Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase signal of the this compound-treated wells to the vehicle control wells.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Host cell line used for the replicon assay (e.g., Huh-7).

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • 96-well tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Seed the host cells in 96-well plates at an appropriate density and incubate overnight.

  • Compound Addition:

    • Add serial dilutions of this compound to the cells, similar to the EC50 determination protocol. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for the same duration as the EC50 experiment (48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Normalize the absorbance values of the this compound-treated wells to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

Mandatory Visualizations

HCV_Replication_and_Pibrentasvir_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Translation Translation & Polyprotein Processing HCV_RNA->Translation Replicase_Complex Replicase Complex (including NS5A) Translation->Replicase_Complex RNA_Replication RNA Replication Replicase_Complex->RNA_Replication Virion_Assembly Virion Assembly Replicase_Complex->Virion_Assembly New_HCV_RNA New HCV RNA RNA_Replication->New_HCV_RNA New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion This compound This compound This compound->Replicase_Complex Inhibits NS5A This compound->Virion_Assembly Inhibits

Caption: this compound inhibits HCV by targeting the NS5A protein.

Experimental_Workflow_Pibrentasvir_Dosage cluster_assays Parallel Assays start Start seed_cells Seed HCV Replicon Cells & Host Cells in 96-well Plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions add_compounds Add this compound Dilutions to Cells prepare_dilutions->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate ec50_assay EC50 Assay: Measure Luciferase Activity incubate->ec50_assay cc50_assay CC50 Assay: Perform MTT Assay incubate->cc50_assay analyze_data Data Analysis: Non-linear Regression ec50_assay->analyze_data cc50_assay->analyze_data determine_ti Determine Therapeutic Index (CC50 / EC50) analyze_data->determine_ti end End determine_ti->end

Caption: Workflow for determining this compound's EC50 and CC50.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal dosage of this compound in cell culture.

Troubleshooting_Guide cluster_high_ec50 High EC50 Value cluster_low_ti Low Therapeutic Index cluster_variability High Variability issue Problem Encountered high_ec50 Higher than expected EC50? issue->high_ec50 low_ti Low Therapeutic Index (High Cytotoxicity)? issue->low_ti high_variability High Variability in Replicates? issue->high_variability check_ras Check for Resistance-Associated Substitutions (RAS) in NS5A high_ec50->check_ras Yes check_compound Verify this compound Concentration and Stability high_ec50->check_compound Yes check_cells Ensure Replicon Cell Line is Stable and Expressing high_ec50->check_cells Yes check_dmso Assess DMSO Toxicity at Highest Concentrations low_ti->check_dmso Yes check_cell_health Verify Overall Health and Confluency of Host Cells low_ti->check_cell_health Yes reduce_incubation Consider Reducing Incubation Time low_ti->reduce_incubation Yes check_pipetting Review Pipetting Technique and Calibration high_variability->check_pipetting Yes check_cell_distribution Ensure Homogeneous Cell Seeding high_variability->check_cell_distribution Yes check_plate_edge Avoid 'Edge Effects' in 96-well Plates high_variability->check_plate_edge Yes

Caption: Troubleshooting common issues with this compound assays.

References

Advanced purification techniques for Pibrentasvir from synthetic mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the advanced purification of Pibrentasvir from synthetic mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities found in synthetic mixtures of this compound?

A1: During the synthesis of this compound, several process-related impurities can form. These are often designated as Impurities A, B, C, D, E, and F.[1] Impurity profiling is a critical step in developing a robust purification strategy.

Q2: Which analytical techniques are recommended for purity analysis of this compound?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the analysis of this compound and its impurities.[2][3] Methods using C18 columns with mobile phases consisting of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer at pH 2.5) have been shown to effectively separate this compound from its process and degradation-related impurities.[1][4] UV detection at around 252 nm is typically employed.[4]

Q3: What are the key physicochemical properties of this compound to consider during purification development?

A3: A key property of this compound is its pKa of 10.6.[1][4] This basic nature means that the pH of the mobile phase will significantly impact its retention and peak shape during chromatography. Operating at a low pH (e.g., 2.5) ensures that this compound and its basic impurities are protonated, leading to better separation on a C18 stationary phase.[1][4]

Q4: Are there any non-chromatographic techniques used for this compound purification?

A4: Yes, crystallization is a critical non-chromatographic purification step. This compound exists in multiple crystalline forms.[5] A manufacturing process patent describes a method for purifying an intermediate of this compound by precipitation, which significantly improves the purity of downstream intermediates and the final product.[6] This suggests that selective precipitation and crystallization are key to achieving high purity.

Troubleshooting Guides

Preparative HPLC Purification

This guide addresses common issues encountered during the scale-up of analytical HPLC methods to preparative chromatography for this compound purification.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary silanol interactions on the stationary phase.- Lower the mobile phase pH (e.g., to 2.5) to ensure complete protonation of this compound. - Consider using a high-purity, end-capped silica-based stationary phase.
Column overload.- Reduce the sample load on the column. - Increase the column diameter.
Poor Resolution Between this compound and Impurities Inefficient stationary phase at a larger scale.- Switch to a stationary phase with a smaller particle size (if pressure allows). - Optimize the mobile phase composition (e.g., the ratio of acetonitrile to buffer).[1]
Flow rate is not optimized.- Perform a flow rate study to find the optimal balance between resolution and run time.
High Backpressure Column frit blockage.- Filter all samples and mobile phases before use. - Back-flush the column with a strong solvent.
Precipitation of this compound or impurities on the column.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. - Consider a gradient elution starting with a higher percentage of organic solvent if solubility is an issue.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.- Use a high-quality HPLC pump with accurate gradient proportioning. - Employ a column oven to maintain a constant temperature.[1]
Column degradation.- Ensure the mobile phase pH is within the stable range for the stationary phase.
Crystallization and Precipitation

This guide provides troubleshooting for common issues during the crystallization or precipitation of this compound or its intermediates.

Issue Potential Cause Troubleshooting Steps
Failure to Crystallize/Precipitate Solution is not supersaturated.- Increase the concentration of the solute by evaporating the solvent. - Add an anti-solvent to decrease the solubility of the compound.
Presence of impurities inhibiting nucleation.- Add seed crystals of the desired polymorph. - Further purify the material by another method (e.g., flash chromatography) before crystallization.
Formation of Oil Instead of Crystals Cooling rate is too fast.- Slow down the cooling rate to allow for ordered crystal growth.
Solvent system is not optimal.- Experiment with different solvent/anti-solvent systems.
Low Purity of Crystals Impurities are co-crystallizing or being trapped in the crystal lattice.- Perform a recrystallization of the obtained solids. - Optimize the crystallization conditions (e.g., solvent, temperature profile) to favor the crystallization of the desired compound.
Inconsistent Crystal Form (Polymorphism) Variations in crystallization conditions.- Strictly control parameters such as temperature, agitation, and solvent composition. - Use seed crystals of the desired polymorph to ensure consistency.

Experimental Protocols and Data

Representative Analytical HPLC Method

A stability-indicating RP-HPLC method for the simultaneous quantification of this compound and Glecaprevir has been developed.[2] While this is for a combination product, the conditions for this compound are relevant for purification development.

Chromatographic Conditions:

  • Column: Agilent Eclipse (150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: 0.1% Orthophosphoric Acid : Methanol (30:70, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at a specified wavelength[2]

  • Retention Time for this compound: ~2.681 min[2]

Method Validation Data Summary

The following tables summarize quantitative data from a validated HPLC method for determining this compound and its impurities.[1]

Table 1: Linearity of this compound and Its Impurities

Compoundr² Value
This compound> 0.999
Impurity A> 0.999
Impurity B> 0.999
Impurity C> 0.999
Impurity D> 0.999
Impurity E> 0.999
Impurity F> 0.999

Table 2: Recovery Study Results

CompoundRecovery (%)
This compound98.6% - 106.2%
Impurity A98.6% - 106.2%
Impurity B98.6% - 106.2%
Impurity C98.6% - 106.2%
Impurity D98.6% - 106.2%
Impurity E98.6% - 106.2%
Impurity F98.6% - 106.2%

Diagrams

Pibrentasvir_Purification_Workflow crude Crude this compound (from synthesis) filtration Initial Filtration crude->filtration prep_hplc Preparative HPLC filtration->prep_hplc waste1 Insoluble Impurities filtration->waste1   fraction_collection Fraction Collection (Purity > 95%) prep_hplc->fraction_collection waste2 Early & Late Eluting Fractions (Impurities) prep_hplc->waste2   solvent_swap Solvent Swap & Concentration fraction_collection->solvent_swap crystallization Crystallization solvent_swap->crystallization final_filtration Final Filtration & Drying crystallization->final_filtration waste3 Mother Liquor crystallization->waste3   api High-Purity this compound API (Purity > 99.5%) final_filtration->api

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Identified is_hplc Is the issue in Preparative HPLC? start->is_hplc peak_shape Poor Peak Shape? is_hplc->peak_shape Yes is_cryst Is the issue in Crystallization? is_hplc->is_cryst No resolution Poor Resolution? peak_shape->resolution No sol_peak Adjust Mobile Phase pH Check Sample Load peak_shape->sol_peak Yes pressure High Backpressure? resolution->pressure No sol_res Optimize Mobile Phase Gradient/Flow Rate resolution->sol_res Yes sol_press Filter Sample/Mobile Phase Back-flush Column pressure->sol_press Yes other Consult Further Documentation pressure->other No no_xtal Failure to Crystallize? is_cryst->no_xtal Yes is_cryst->other No purity Low Purity? no_xtal->purity No sol_no_xtal Add Anti-solvent Use Seed Crystals no_xtal->sol_no_xtal Yes sol_purity Recrystallize Optimize Cooling Rate purity->sol_purity Yes purity->other No

Caption: A logical flow for troubleshooting purification issues.

References

Validation & Comparative

Pibrentasvir: A Comparative Efficacy Analysis Against Other NS5A Inhibitors in Hepatitis C Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of Hepatitis C virus (HCV) treatment, the Nonstructural Protein 5A (NS5A) inhibitors remain a cornerstone of direct-acting antiviral (DAA) regimens. This guide provides a comprehensive comparison of the efficacy of Pibrentasvir, a next-generation NS5A inhibitor, against other key players in its class, including Daclatasvir, Ledipasvir, Velpatasvir, Elbasvir, and Ombitasvir. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at in-vitro potency, resistance profiles, and the underlying molecular interactions.

Mechanism of Action of NS5A Inhibitors

NS5A is a critical phosphoprotein in the HCV life cycle, essential for both viral RNA replication and the assembly of new virus particles.[1][2] It functions as a central organizer of the HCV replication complex, a structure formed in association with altered host cell membranes.[3] NS5A interacts with various viral proteins, including NS3, NS4B, and the RNA-dependent RNA polymerase NS5B, as well as host factors like phosphatidylinositol 4-kinase III alpha (PI4KIIIα), human vesicle-associated membrane protein-associated protein A (hVAP-A), and Cyclophilin A, to facilitate viral replication.[4][5][6][7] NS5A inhibitors bind to the N-terminal domain of the NS5A protein, disrupting its normal function and thereby blocking viral replication and assembly.[8][9]

Below is a diagram illustrating the central role of the NS5A protein in the HCV replication complex and the inhibitory action of NS5A inhibitors.

HCV Replication Complex and NS5A Inhibition cluster_replication_complex HCV Replication Complex HCV RNA HCV RNA NS5B NS5B (RNA Polymerase) HCV RNA->NS5B Template for Replication New HCV RNA New HCV RNA NS5B->New HCV RNA Synthesizes NS3_4A NS3/4A (Protease/Helicase) NS3_4A->HCV RNA Unwinds NS5A NS5A NS5A->HCV RNA Binds NS5A->NS5B Modulates Host_Factors Host Factors (e.g., PI4KIIIα, CypA) NS5A->Host_Factors Interacts with Disruption Disruption of Replication Complex NS5A->Disruption Host_Factors->NS5A NS5A_Inhibitor NS5A Inhibitor (e.g., this compound) NS5A_Inhibitor->NS5A Binds to Disruption->New HCV RNA Inhibits Production

HCV Replication Complex and NS5A Inhibition

Comparative In-Vitro Efficacy

The potency of NS5A inhibitors is typically measured by their half-maximal effective concentration (EC50) in HCV replicon assays. This compound demonstrates potent, pan-genotypic activity, with EC50 values in the low picomolar range across all major HCV genotypes.[10][11] This positions it favorably against earlier generation NS5A inhibitors.

DrugGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aGenotype 6a
This compound 1.8 pM4.3 pM5.0 pM2.1 pM1.9 pM1.4 pM2.8 pM
Daclatasvir 9-50 pM1-5 pM4 pM310-1800 pM2-5 pM3 pM14 pM
Ledipasvir 31 pM4 pM16,000 pM11,000 pM4 pM120 pM1,100 pM
Velpatasvir 18 pM4 pM3 pM3 pM4 pM2 pM11 pM
Elbasvir 4 pM1 pM1,000 pM8,000 pM1 pM2 pM3 pM
Ombitasvir 5.3 pM1.1 pM1,200 pM11,000 pM1.3 pM--

Note: EC50 values are approximate and can vary based on the specific replicon system and laboratory conditions. Data compiled from multiple sources.

Resistance Profile

A critical differentiator among NS5A inhibitors is their susceptibility to resistance-associated substitutions (RASs) in the NS5A protein. This compound has demonstrated a high barrier to resistance, maintaining activity against many common RASs at key positions (28, 30, 31, and 93) that significantly reduce the efficacy of other NS5A inhibitors.[11][12]

RAS Position (Genotype 1a)This compoundDaclatasvirLedipasvirVelpatasvirElbasvirOmbitasvir
M28T/V <5-fold>100-fold<5-fold<5-fold<5-fold>100-fold
Q30E/H/R <5-fold>1,000-fold>1,000-fold<5-fold>1,000-fold>1,000-fold
L31M/V <5-fold>1,000-fold>1,000-fold<5-fold>1,000-fold<5-fold
Y93C/H/N 5-20-fold>10,000-fold>10,000-fold>100-fold>10,000-fold>10,000-fold

Note: Fold change in EC50 compared to wild-type. Data is generalized from multiple in-vitro studies and can vary.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

The in-vitro efficacy of NS5A inhibitors is primarily determined using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.

Key Steps:

  • Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96- or 384-well plates.

  • Compound Addition: The NS5A inhibitor is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

  • Luciferase Reporter Assay: Many modern replicon systems incorporate a reporter gene, such as luciferase, into the HCV genome.[13][14][15][16] After incubation, a lysis buffer and luciferase substrate are added. The level of HCV replication is proportional to the luminescence produced, which is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that reduces HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates the general workflow of an HCV replicon assay.

HCV Replicon Assay Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon start->seed_cells add_compounds Add serial dilutions of NS5A inhibitors seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_reagents Add lysis buffer and luciferase substrate incubate->add_reagents measure_luminescence Measure luminescence add_reagents->measure_luminescence calculate_ec50 Calculate EC50 values measure_luminescence->calculate_ec50 end End calculate_ec50->end

HCV Replicon Assay Workflow
Selection and Characterization of Resistant Variants

To assess the resistance profile of an NS5A inhibitor, resistant viral variants are selected and characterized in cell culture.

Methodology:

  • Long-term Culture: HCV replicon cells are cultured in the presence of a fixed concentration of the NS5A inhibitor (typically 10- to 100-fold the EC50).

  • Colony Formation: Over several weeks, cells that harbor replicons with mutations conferring resistance to the inhibitor will survive and form colonies.

  • Isolation and Expansion: Resistant colonies are isolated and expanded.

  • RNA Extraction and Sequencing: RNA is extracted from the resistant cell lines, and the NS5A region of the HCV genome is amplified by RT-PCR and sequenced.

  • Identification of RASs: The sequences are compared to the wild-type sequence to identify amino acid substitutions.

  • Phenotypic Analysis: The identified RASs are introduced into a wild-type replicon using site-directed mutagenesis. The EC50 of the inhibitor against these mutant replicons is then determined to quantify the fold-change in resistance.

The workflow for HCV resistance testing is depicted in the diagram below.

HCV Resistance Testing Workflow start Patient Sample (Plasma) rna_extraction HCV RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of NS5A Region rna_extraction->rt_pcr sequencing Sequencing (Sanger or NGS) rt_pcr->sequencing sequence_analysis Sequence Analysis vs. Reference sequencing->sequence_analysis ras_identification Identification of RASs sequence_analysis->ras_identification report Generate Resistance Report ras_identification->report

HCV Resistance Testing Workflow

Conclusion

This compound stands out as a highly potent, pan-genotypic NS5A inhibitor with a superior resistance profile compared to earlier-generation agents in its class. Its robust in-vitro efficacy against a wide range of HCV genotypes and common resistance-associated substitutions underscores its value in current and future HCV treatment regimens. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel NS5A inhibitors in the drug development pipeline.

References

Pibrentasvir: A Comprehensive Guide to its Pan-Genotypic Activity Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pan-genotypic activity of Pibrentasvir, a cornerstone of modern Hepatitis C Virus (HCV) therapy, with a key alternative. The information presented is supported by robust experimental data to facilitate informed decisions in research and drug development.

Executive Summary

This compound, a potent NS5A inhibitor, demonstrates exceptional pan-genotypic activity against all major HCV genotypes and their subtypes. When co-formulated with the NS3/4A protease inhibitor Glecaprevir (marketed as Mavyret), it achieves consistently high rates of sustained virologic response (SVR) across a broad spectrum of patient populations. This guide delves into the in vitro potency and clinical efficacy of this compound, comparing it with the widely used combination of Sofosbuvir and Velpatasvir (marketed as Epclusa).

Mechanism of Action: Targeting the Heart of HCV Replication

This compound targets the HCV non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] NS5A does not have enzymatic activity itself but acts as a critical organizer of the viral replication complex.[1][3] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting the formation of new viral particles.[1][3]

The following diagram illustrates the central role of NS5A in the HCV replication cycle and the inhibitory action of this compound.

cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (on Endoplasmic Reticulum) NS_Proteins->Replication_Complex Formation Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly Packaging New_Virion New HCV Virion Virion_Assembly->New_Virion Maturation & Release This compound This compound This compound->NS_Proteins Inhibits NS5A function

Caption: this compound inhibits HCV replication by targeting the NS5A protein.

Comparative In Vitro Activity

The in vitro potency of an antiviral agent is a key indicator of its intrinsic activity against the virus. The 50% effective concentration (EC50) represents the drug concentration required to inhibit 50% of viral replication in cell culture assays. This compound exhibits picomolar to low nanomolar EC50 values across all major HCV genotypes and a wide range of subtypes, underscoring its potent and broad-spectrum activity.[4][5]

The following tables summarize the in vitro activity of this compound and its components (Glecaprevir) compared to the components of the Sofosbuvir/Velpatasvir regimen.

Table 1: In Vitro Activity (EC50) of this compound and Glecaprevir Against HCV Genotypes

HCV Genotype/SubtypeThis compound EC50 (pM)[4][5]Glecaprevir EC50 (nM)[6]
Genotype 1a 1.80.05 - 3.8
Genotype 1b 4.30.05 - 3.8
Genotype 2a 5.00.05 - 3.8
Genotype 2b 2.80.05 - 3.8
Genotype 3a 2.10.05 - 3.8
Genotype 4a 1.40.05 - 3.8
Genotype 5a 2.40.05 - 3.8
Genotype 6a 2.00.05 - 3.8

Table 2: In Vitro Activity (EC50) of Velpatasvir Against HCV Genotypes

HCV Genotype/SubtypeVelpatasvir EC50 (nM)[7]
Genotype 1a 0.014
Genotype 1b 0.016
Genotype 2a 0.005 - 0.016
Genotype 2b 0.002 - 0.006
Genotype 3a 0.004
Genotype 4a 0.009
Genotype 4d 0.004
Genotype 5a 0.021 - 0.054
Genotype 6a 0.006 - 0.009
Genotype 6e 0.130

Clinical Efficacy: A Head-to-Head Comparison

The ultimate measure of an antiviral's effectiveness is its ability to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy. Both Glecaprevir/Pibrentasvir and Sofosbuvir/Velpatasvir have demonstrated high SVR rates across all HCV genotypes in numerous clinical trials.

Table 3: Sustained Virologic Response (SVR12) Rates in Treatment-Naïve, Non-Cirrhotic Patients

HCV GenotypeGlecaprevir/Pibrentasvir (8 weeks)[8][9]Sofosbuvir/Velpatasvir (12 weeks)[10][11][12]
Genotype 1 97-100%99%
Genotype 2 96-100%99%
Genotype 3 83-94%95%
Genotype 4 100%99%
Genotype 5 100%99%
Genotype 6 100%99%

Table 4: Sustained Virologic Response (SVR12) Rates in Treatment-Naïve Patients with Compensated Cirrhosis

HCV GenotypeGlecaprevir/Pibrentasvir (8 weeks)[13][14]Sofosbuvir/Velpatasvir (12 weeks)[15][16]
Genotype 1-6 97.7%99%

Experimental Protocols: Assessing Pan-Genotypic Activity

The pan-genotypic activity of antiviral compounds like this compound is primarily assessed using the HCV replicon assay. This in vitro system allows for the study of HCV RNA replication in a controlled laboratory setting.

HCV Replicon Assay: A Step-by-Step Methodology
  • Cell Culture: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive to HCV replication are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.[17]

  • Replicon Constructs: Subgenomic HCV replicon plasmids are engineered to contain the genetic material necessary for replication (NS3 to NS5B proteins) from different HCV genotypes and subtypes. These replicons often include a reporter gene, such as luciferase, for easy quantification of replication.[18][19]

  • In Vitro Transcription: The replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.[20][21]

  • Electroporation: The in vitro-transcribed replicon RNA is introduced into the Huh-7 cells via electroporation, a technique that uses an electrical pulse to create temporary pores in the cell membrane.[20][21]

  • Drug Treatment: The transfected cells are seeded into multi-well plates, and the antiviral compound being tested (e.g., this compound) is added at various concentrations.[17]

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the antiviral drug to exert its effect.[17]

  • Quantification of Replication: The level of HCV replication is measured by assaying the activity of the reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using real-time PCR.[17][18]

  • Data Analysis: The EC50 value is calculated by plotting the inhibition of HCV replication against the drug concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow of a typical HCV replicon assay.

Plasmid HCV Replicon Plasmid (Genotype-specific) RNA In Vitro Transcribed HCV Replicon RNA Plasmid->RNA In Vitro Transcription Electroporation Electroporation RNA->Electroporation Cells Huh-7 Cells Cells->Electroporation Plating Cell Plating & Drug Addition Electroporation->Plating Incubation Incubation (48-72h) Plating->Incubation Assay Replication Assay (e.g., Luciferase) Incubation->Assay Analysis Data Analysis (EC50 Calculation) Assay->Analysis

Caption: Workflow of an HCV replicon assay to determine antiviral potency.

Conclusion

The comprehensive in vitro and clinical data presented in this guide validate the potent pan-genotypic activity of this compound against all major HCV genotypes. Its high barrier to resistance and efficacy in a broad range of patient populations, as part of the Glecaprevir/Pibrentasvir combination therapy, solidify its role as a leading agent in the global effort to eliminate Hepatitis C. This guide provides the necessary data and methodological insights for researchers and drug development professionals to effectively evaluate and compare this compound with other therapeutic options.

References

Structural comparison of the binding modes of Pibrentasvir and Ombitasvir

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the binding modes, efficacy, and resistance profiles of two key Hepatitis C virus NS5A inhibitors.

In the landscape of direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV) infection, inhibitors of the non-structural protein 5A (NS5A) have emerged as a cornerstone of highly effective therapeutic regimens. Pibrentasvir and Ombitasvir represent two pivotal drugs in this class, each with a distinct profile of antiviral activity and resistance. This guide provides a comprehensive structural and functional comparison of their binding modes to the HCV NS5A protein, supported by quantitative data and detailed experimental methodologies to inform researchers, scientists, and drug development professionals.

Predicted Binding Modes and Structural Interactions

Direct experimental structures of this compound or Ombitasvir in complex with the HCV NS5A protein are not publicly available. However, a comparative analysis of their binding modes can be inferred from the existing crystal structure of the NS5A domain I (PDB ID: 3FQM)[1][2][3], molecular modeling studies, and extensive data on resistance-associated substitutions (RASs).

Both this compound and Ombitasvir are thought to bind to a cleft at the dimer interface of NS5A's domain I.[4][5][6] This domain is crucial for both viral RNA replication and the assembly of new virus particles.[7][8] The symmetrical nature of these inhibitors suggests they likely interact with both monomers of the NS5A dimer.[4]

This compound , a second-generation NS5A inhibitor, is characterized by its pan-genotypic activity and a high barrier to resistance.[7][9] Its chemical structure allows for extensive interactions within the NS5A binding pocket. Molecular modeling suggests that this compound's central core and extended arms can form a network of hydrogen bonds and hydrophobic interactions with key residues. Its resilience to common RASs implies a binding mode that can accommodate variations in the target sequence.

Ombitasvir , a first-generation inhibitor, also targets the NS5A dimer interface.[10][11] However, its efficacy can be compromised by the presence of certain RASs, indicating a more constrained set of interactions compared to this compound.[12] The development of resistance often involves mutations at key positions within the binding site that disrupt the critical contacts necessary for Ombitasvir's inhibitory activity.

The following diagram illustrates a hypothetical model of an NS5A inhibitor binding to the dimeric NS5A protein, leading to the inhibition of viral replication and assembly.

cluster_0 HCV Replication Cycle cluster_1 Inhibitor Action Polyprotein HCV Polyprotein NS5A_monomer1 NS5A Monomer Polyprotein->NS5A_monomer1 NS5A_monomer2 NS5A Monomer Polyprotein->NS5A_monomer2 NS5A_dimer Functional NS5A Dimer NS5A_monomer1->NS5A_dimer NS5A_monomer2->NS5A_dimer Replication_Complex Replication Complex Formation NS5A_dimer->Replication_Complex Virion_Assembly Virion Assembly NS5A_dimer->Virion_Assembly Block_Replication Blockage of Replication Block_Assembly Blockage of Assembly NS5A_Inhibitor This compound / Ombitasvir Inhibited_Dimer Inhibited NS5A Dimer NS5A_Inhibitor->Inhibited_Dimer Binds to Dimer Interface

Fig. 1: Mechanism of NS5A Inhibition

Quantitative Comparison of Antiviral Activity

The in vitro efficacy of this compound and Ombitasvir has been extensively evaluated in HCV replicon assays. The 50% effective concentration (EC50) values provide a quantitative measure of their potency against different HCV genotypes.

DrugGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aGenotype 6aReference
This compound 1.8 pM4.3 pM5.0 pM2.1 pM1.9 pM1.4 pM2.8 pM[13][14]
Ombitasvir 14.1 pM5.0 pM0.82 pM1.5 pM4.1 pM19.3 pM366 pM[12]

Table 1: Comparative EC50 values of this compound and Ombitasvir against various HCV genotypes.

Resistance Profile Comparison

The emergence of resistance-associated substitutions (RASs) is a critical factor in the clinical utility of antiviral agents. This compound generally exhibits a higher barrier to resistance compared to Ombitasvir.

RAS PositionAmino Acid SubstitutionFold Change in EC50 (this compound)Fold Change in EC50 (Ombitasvir)Reference
Genotype 1a M28T<2.5>800[9][12]
Q30R<2.5>800[9][12]
Y93H<2.5>77 (in GT1b)[9][12]
Genotype 3a A30K<2.5-[9]
Y93H<2.5-[9]

Table 2: Fold change in EC50 values for this compound and Ombitasvir in the presence of common RASs. A lower fold change indicates better retention of activity.

Experimental Protocols

The characterization of the binding affinity and kinetics of this compound and Ombitasvir to NS5A can be achieved through various biophysical techniques. Below are detailed methodologies for key experiments.

HCV Replicon Assay for EC50 Determination

This assay is fundamental for quantifying the antiviral activity of the compounds.

start Start step1 Culture Huh-7 cells containing HCV replicons start->step1 step2 Seed cells into 96-well plates step1->step2 step3 Add serial dilutions of this compound or Ombitasvir step2->step3 step4 Incubate for 72 hours step3->step4 step5 Lyse cells and measure luciferase activity (reporter for replication) step4->step5 step6 Plot luciferase activity vs. drug concentration step5->step6 step7 Calculate EC50 values using a dose-response curve fit step6->step7 end End step7->end

Fig. 2: HCV Replicon Assay Workflow

Methodology:

  • Cell Culture: Huh-7 cells harboring sub-genomic HCV replicons encoding a reporter gene (e.g., luciferase) are cultured under standard conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Addition: A serial dilution of this compound or Ombitasvir is prepared and added to the wells.

  • Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

  • Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the drug concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics and affinity of a drug to its target protein.

start Start step1 Immobilize purified recombinant NS5A protein on a sensor chip start->step1 step2 Prepare a series of concentrations of this compound or Ombitasvir step1->step2 step3 Inject drug solutions over the sensor chip surface (Association phase) step2->step3 step4 Flow buffer over the chip to monitor dissociation (Dissociation phase) step3->step4 step5 Regenerate the sensor chip surface step4->step5 step6 Record the sensorgram (Response Units vs. Time) step5->step6 step7 Analyze data to determine ka, kd, and KD step6->step7 end End step7->end

Fig. 3: Surface Plasmon Resonance Workflow

Methodology:

  • Immobilization: Purified recombinant HCV NS5A protein is immobilized onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: A range of concentrations of this compound or Ombitasvir are prepared in a suitable running buffer.

  • Binding Measurement: The drug solutions are injected sequentially over the sensor surface, and the change in the refractive index at the surface, which is proportional to the mass of bound drug, is monitored in real-time (association phase). This is followed by a flow of running buffer to monitor the dissociation of the drug-protein complex (dissociation phase).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion

While both this compound and Ombitasvir effectively target the HCV NS5A protein, they exhibit distinct structural and functional characteristics. This compound's pan-genotypic potency and higher barrier to resistance suggest a more robust and adaptable binding mode compared to the first-generation inhibitor, Ombitasvir. The continued application of advanced biophysical and computational techniques will be instrumental in further elucidating the precise molecular interactions that govern the efficacy and resistance profiles of these critical antiviral agents, thereby guiding the development of next-generation therapies for HCV.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Pibrentasvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Pibrentasvir is paramount. This document provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.

This compound is a direct-acting antiviral agent and a Hepatitis C virus (HCV) NS5A inhibitor.[1] While specific occupational exposure limits for this compound have not been established, it is crucial to handle the compound with care due to its potential hazards.[2] The available safety data indicates that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures.
Eye and Face Protection Safety glasses with side shields or gogglesIn cases of potential splashing, a face shield should be worn in addition to goggles.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary if handling procedures may generate dust or aerosols, or if working outside of a ventilated enclosure.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing.

Safe Handling and Engineering Controls

Adherence to proper handling procedures and the use of engineering controls are critical for minimizing exposure to this compound.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when handling the solid form of the compound or preparing solutions.

  • Avoid Inhalation, Ingestion, and Skin Contact: Minimize the generation of dust and aerosols. Avoid direct contact with the skin, eyes, and clothing.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Small Spills: For small spills of solid this compound, carefully sweep or scoop the material into a designated chemical waste container. Avoid raising dust. The spill area should then be decontaminated.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials for liquids or by carefully covering solids. Collect the spilled material and place it in a sealed, labeled container for disposal.

This compound Spill Response Workflow

The following diagram outlines the procedural steps for safely managing a this compound spill.

start Spill Detected evacuate Evacuate Immediate Area start->evacuate assess Assess Spill Hazard (Quantity, Physical State) evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->don_ppe contain Contain the Spill (Absorbents for liquids, cover for solids) don_ppe->contain collect Collect Spilled Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report the Incident dispose->report

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.